molecular formula C8H8N2 B040728 5,6-Dimethylnicotinonitrile CAS No. 113124-09-7

5,6-Dimethylnicotinonitrile

Cat. No.: B040728
CAS No.: 113124-09-7
M. Wt: 132.16 g/mol
InChI Key: WKGURDJVSXADDE-UHFFFAOYSA-N
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Description

5,6-Dimethylnicotinonitrile is a valuable and versatile pyridine-based chemical intermediate specifically designed for advanced research applications in medicinal chemistry and heterocyclic synthesis. Its core structure, featuring a nitrile group at the 3-position and methyl substituents at the 5- and 6-positions, makes it a privileged scaffold for constructing more complex molecular architectures. Researchers primarily utilize this compound as a key precursor in the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors and other targeted therapeutic agents. The electron-withdrawing nitrile group can be readily transformed into other functional groups, such as amidines, amides, and tetrazoles, thereby enabling significant molecular diversification. The strategically placed methyl groups influence the electron density of the pyridine ring and can impart favorable steric and metabolic properties to the final target molecules. Its mechanism of action in research settings is defined by its role as a building block; it functions as a core template that can be functionalized to interact with specific biological targets, often through hydrogen bonding and π-stacking interactions facilitated by the pyridine nitrogen and the appended functional groups. This compound is essential for hit-to-lead optimization campaigns and for exploring structure-activity relationships (SAR) in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-8(4-9)5-10-7(6)2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGURDJVSXADDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616244
Record name 5,6-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113124-09-7
Record name 5,6-Dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethylnicotinonitrile (CAS Number: 113124-09-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylnicotinonitrile, with the Chemical Abstracts Service (CAS) number 113124-09-7, is a substituted pyridine derivative belonging to the nicotinonitrile class of compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and potential biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry, drug discovery, and related scientific fields.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. While some data points are readily available, a definitive experimental melting point has not been consistently reported in the literature.

PropertyValueSource
CAS Number 113124-09-7N/A
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Boiling Point 262.0 ± 35.0 °C at 760 mmHg[1]
Melting Point Not available[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 100.1 ± 11.1 °C[1]
Appearance Solid (form not specified)[2]

Synthesis

A potential synthetic route to this compound can be inferred from the synthesis of its chloro-substituted analog, 2-chloro-5,6-dimethylnicotinonitrile. The synthesis likely involves a multi-step process, starting from a readily available precursor and culminating in the formation of the target molecule.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product 2-Hydroxy-5,6-dimethylnicotinonitrile 2-Hydroxy-5,6-dimethylnicotinonitrile 2-Chloro-5,6-dimethylnicotinonitrile 2-Chloro-5,6-dimethylnicotinonitrile 2-Hydroxy-5,6-dimethylnicotinonitrile->2-Chloro-5,6-dimethylnicotinonitrile Chlorination (e.g., POCl₃) This compound This compound 2-Chloro-5,6-dimethylnicotinonitrile->this compound Dehalogenation (e.g., Catalytic Hydrogenation)

Figure 1. A potential synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile (Intermediate)

This protocol is adapted from the synthesis of similar chloro-substituted nicotinonitriles.

Materials:

  • 2-Hydroxy-5,6-dimethylnicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene)

  • Ice bath

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-5,6-dimethylnicotinonitrile in an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5,6-dimethylnicotinonitrile.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound (Final Product)

This is a generalized protocol for the dehalogenation of a chloro-substituted pyridine.

Materials:

  • 2-Chloro-5,6-dimethylnicotinonitrile

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Hydrogen gas (H₂)

  • Solvent (e.g., methanol or ethanol)

  • Base (e.g., sodium acetate or triethylamine)

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve 2-chloro-5,6-dimethylnicotinonitrile in a suitable solvent in a hydrogenation flask.

  • Add a catalytic amount of Pd/C and a base to the solution.

  • Evacuate the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating methyl groups.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region. The chemical shifts of the pyridine ring carbons and the methyl carbons will also be distinct.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2210 cm⁻¹. Other significant peaks will correspond to C-H stretching of the methyl groups and the aromatic ring, as well as C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.16 g/mol ). Fragmentation patterns may involve the loss of methyl groups or the nitrile group.

Biological Activity

While specific biological activity data for this compound is limited, the broader class of nicotinonitrile derivatives has been investigated for a range of pharmacological activities. Many substituted nicotinonitriles have demonstrated potential as:

  • Anticancer agents: The pyridine and nitrile moieties are present in numerous compounds with antiproliferative properties.

  • Antimicrobial agents: Nicotinonitrile derivatives have shown activity against various bacterial and fungal strains.

  • Enzyme inhibitors: The structural features of nicotinonitriles make them potential candidates for targeting specific enzymes involved in disease pathways.

Further research is required to elucidate the specific biological profile of this compound. The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

Biological_Screening_Workflow Compound_Synthesis This compound Synthesis & Purification In_Vitro_Screening In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Figure 2. A generalized workflow for the biological screening of a novel compound.

Conclusion

This compound is a chemical compound with potential for further investigation in various fields of chemical and pharmaceutical research. This technical guide has summarized the currently available information on its properties, synthesis, and potential biological relevance. The lack of comprehensive experimental data highlights the opportunity for further research to fully characterize this molecule and explore its potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Dimethylnicotinonitrile, with the CAS Number 113124-09-7, is a substituted pyridine nitrile compound.[1][2][3] As with any chemical entity intended for research, particularly in the fields of medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for specific synthetic applications. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details standard experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. The data is a combination of experimentally derived values and computationally predicted properties, providing a baseline for research applications.

PropertyValueData TypeSource(s)
Molecular Formula C₈H₈N₂---[2][3][4]
Molecular Weight 132.16 g/mol ---[4]
CAS Number 113124-09-7---[1][2][4]
Boiling Point 262.0 ± 35.0 °C at 760 mmHgExperimental[1]
Melting Point No data available---[1][2]
Density 1.1 ± 0.1 g/cm³Experimental[1]
Flash Point 100.1 ± 11.1 °CExperimental[1]
LogP (Octanol-Water Partition Coefficient) 1.3 / 1.57Computed (XLogP3 / ChemScene)[1][4]
Topological Polar Surface Area (TPSA) 36.7 ŲComputed[1]
Hydrogen Bond Acceptor Count 2Computed[1][4]
Hydrogen Bond Donor Count 0Computed[1][4]
Rotatable Bond Count 0Computed[1][4]
pKa No data available---
Solubility No specific data available. Nitriles are generally soluble in water, with solubility decreasing as the carbon chain length increases.[5][6]---

Experimental Protocols

While specific experimental reports for all properties of this compound are not publicly available, the following standard methodologies are employed for the characterization of nitrile-containing organic compounds.

1. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (e.g., a Büchi M-560 or an automated Melt-Temp instrument) alongside a calibrated thermometer. The temperature is ramped up at a controlled rate (e.g., 1-2 °C per minute). The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For purity assessment, a narrow melting range (typically < 2 °C) is indicative of a highly pure compound.

2. Boiling Point Determination (Distillation Method)

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Methodology: For sufficient quantities of the substance, a standard distillation apparatus is assembled. The compound is placed in the distillation flask with boiling chips. The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet. The boiling point is the stable temperature recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb. The atmospheric pressure is recorded simultaneously, as boiling point is pressure-dependent.

3. Solubility Assessment

  • Objective: To determine the extent to which the compound dissolves in various standard solvents.

  • Methodology: A known mass of this compound is added to a specific volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO, acetone) in a vial at a controlled temperature (e.g., 25 °C)[7]. The mixture is agitated using a vortex mixer or shaker until equilibrium is reached (typically several hours). The suspension is then filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation. The solubility is typically expressed in mg/mL or mol/L.

4. Partition Coefficient (LogP) Determination (Shake-Flask Method)

  • Objective: To measure the differential solubility of the compound in two immiscible liquids, typically n-octanol and water, to predict its lipophilicity.

  • Methodology: A pre-weighed amount of this compound is dissolved in a mixture of n-octanol and water that have been mutually saturated. The mixture is placed in a separatory funnel and shaken vigorously to facilitate partitioning between the two phases. After shaking, the mixture is allowed to stand until the two phases have completely separated. The concentration of the compound in each phase (the aqueous and the octanol layers) is then determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Logical Workflow for Compound Characterization

For a novel or newly synthesized compound like this compound, a systematic workflow is essential to fully characterize its properties for potential applications. The following diagram illustrates a typical logical progression from synthesis to preliminary biological assessment.

G cluster_0 Chemical Synthesis & Verification cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification confirmation Structural Confirmation (NMR, MS, IR) purification->confirmation mp_bp Melting & Boiling Point confirmation->mp_bp solubility Solubility Profiling (Aqueous & Organic) confirmation->solubility logp LogP Determination confirmation->logp pka pKa Measurement confirmation->pka stability Chemical Stability confirmation->stability invitro In-vitro Screening (e.g., Enzyme Assays, Cell-based Assays) solubility->invitro logp->invitro pka->invitro invivo In-vivo Studies (e.g., PK/PD, Efficacy Models) invitro->invivo lead_opt Lead Optimization invivo->lead_opt

Fig. 1: A logical workflow for the characterization of a novel chemical entity.

This workflow begins with the synthesis and structural verification of the compound. Following confirmation, a comprehensive physicochemical profile is established. These properties are critical prerequisites for designing and interpreting subsequent biological evaluations, which in turn inform further optimization efforts in a drug discovery context.

References

5,6-Dimethylnicotinonitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental data for 5,6-Dimethylnicotinonitrile, a substituted pyridinecarbonitrile compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Formula

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with two methyl groups at positions 5 and 6, and a nitrile group at position 3.

The canonical SMILES representation of the molecule is CC1=C(C=C(N=C1)C#N)C. The molecular formula is C₈H₈N₂.[1][2][3] The InChIKey, a hashed version of the InChI standard, is WKGURDJVSXADDE-UHFFFAOYSA-N.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂[1][2][3]
Molecular Weight 132.16 g/mol [1][2][3]
CAS Number 113124-09-7[1][2][3]
Density 1.1 ± 0.1 g/cm³[3]
Boiling Point 262.0 ± 35.0 °C at 760 mmHg[3]
Flash Point 100.1 ± 11.1 °C[3]
Melting Point No data available[2][3]

Logical Relationship of Molecular Information

The following diagram illustrates the interconnectedness of the fundamental molecular information for this compound.

molecular_information cluster_identifiers Identifiers cluster_structure Structural Information cluster_properties Physicochemical Properties This compound This compound CAS: 113124-09-7 CAS: 113124-09-7 This compound->CAS: 113124-09-7 Synonyms Synonyms This compound->Synonyms Molecular Formula: C₈H₈N₂ Molecular Formula: C₈H₈N₂ This compound->Molecular Formula: C₈H₈N₂ SMILES: CC1=C(C=C(N=C1)C#N)C SMILES: CC1=C(C=C(N=C1)C#N)C This compound->SMILES: CC1=C(C=C(N=C1)C#N)C Density: 1.1 g/cm³ Density: 1.1 g/cm³ This compound->Density: 1.1 g/cm³ Boiling Point: 262.0 °C Boiling Point: 262.0 °C This compound->Boiling Point: 262.0 °C 3-Pyridinecarbonitrile, 5,6-dimethyl- 3-Pyridinecarbonitrile, 5,6-dimethyl- Synonyms->3-Pyridinecarbonitrile, 5,6-dimethyl- Molecular Weight: 132.16 g/mol Molecular Weight: 132.16 g/mol Molecular Formula: C₈H₈N₂->Molecular Weight: 132.16 g/mol InChIKey: WKGURDJVSXADDE-UHFFFAOYSA-N InChIKey: WKGURDJVSXADDE-UHFFFAOYSA-N SMILES: CC1=C(C=C(N=C1)C#N)C->InChIKey: WKGURDJVSXADDE-UHFFFAOYSA-N

Molecular Information for this compound

Experimental Protocols

Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3) [4]

  • Reactants:

    • 2-chloro-4,6-dimethylnicotinonitrile (Compound 2)

    • 4-aminoacetophenone

    • Ethanol

    • Concentrated HCl

  • Procedure:

    • A mixture of 5 mmol (0.82 g) of 2-chloro-4,6-dimethylnicotinonitrile and 5 mmol (0.67 g) of 4-aminoacetophenone is prepared in 20 mL of ethanol.

    • 1 mL of concentrated HCl is added to the mixture.

    • The reaction mixture is refluxed for 6 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, the mixture is allowed to cool.

    • The solid precipitate that forms is collected by filtration to yield the final product.

This protocol demonstrates a nucleophilic aromatic substitution reaction, a common strategy for modifying halogenated heteroaromatic compounds.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of nicotinonitrile derivatives, based on the described experimental protocol.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Reactants: - 2-chloro-4,6-dimethylnicotinonitrile - 4-aminoacetophenone - Ethanol, HCl Reaction Reaction: Reflux for 6 hours Reactants->Reaction Cooling Cooling Reaction->Cooling TLC TLC Monitoring Reaction->TLC Filtration Filtration Cooling->Filtration Product Product: 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile Filtration->Product Characterization Characterization: - IR - 1H NMR - MS - Elemental Analysis Product->Characterization

General Workflow for Nicotinonitrile Derivative Synthesis

References

An In-depth Technical Guide to the Solubility of 5,6-Dimethylnicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Dimethylnicotinonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting the solubility of this compound in various organic solvents based on its molecular structure and physicochemical properties. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a crystalline organic compound is provided to enable researchers to generate precise quantitative data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals working with this compound in drug discovery, chemical synthesis, and materials science.

Introduction to this compound

This compound, also known as 5,6-dimethylpyridine-3-carbonitrile, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with methyl groups at the 5th and 6th positions and a nitrile group at the 3rd position. The presence of the polar nitrile group and the nitrogen atom in the pyridine ring, combined with the nonpolar methyl groups, imparts a distinct solubility profile to the molecule. Understanding this profile is critical for its application in various chemical processes, including reaction optimization, purification, and formulation development.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Boiling Point 262.0 ± 35.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
SMILES CC1=C(C)N=CC(=C1)C#N[2]

Predicted Solubility Profile

The this compound molecule possesses both polar and non-polar characteristics:

  • Polar Features: The nitrogen atom in the pyridine ring and the cyano (nitrile) group (-C≡N) are polar, capable of dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

  • Non-polar Features: The two methyl groups (-CH₃) and the aromatic pyridine ring contribute to the non-polar character of the molecule, favoring interactions with non-polar solvents.

Based on these features, the following solubility profile is predicted:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents High to ModerateSolvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are polar and can engage in dipole-dipole interactions with the nitrile group and the pyridine nitrogen.
Polar Protic Solvents ModerateSolvents such as Methanol, Ethanol, and Water can act as hydrogen bond donors to the pyridine nitrogen and the nitrile nitrogen. However, the non-polar methyl groups may limit high solubility, especially in water.
Non-polar Solvents Moderate to LowSolvents like Toluene and Dichloromethane may show some solubility due to the presence of the aromatic ring and methyl groups.
Aliphatic Hydrocarbons Low to InsolubleSolvents such as Hexane and Cyclohexane are unlikely to be effective solvents due to the overall polarity of the this compound molecule.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following is a general protocol for determining the solubility of a crystalline solid like this compound in an organic solvent.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • After equilibration, carefully withdraw a sample of the supernatant from each vial using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Accurately weigh the filtered solution.

  • Quantification:

    • Dilute a known mass of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • The solubility can then be calculated and expressed in units such as mg/mL or mol/L.

Data Analysis

The solubility (S) can be calculated using the following formula:

S (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of original filtered solution

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate filter_sample Filter supernatant to remove undissolved solid equilibrate->filter_sample quantify Quantify concentration (e.g., HPLC, UV-Vis) filter_sample->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a predictive understanding of its behavior in various organic solvents can be derived from its molecular structure. It is anticipated to exhibit moderate to high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with lower solubility in non-polar media. For precise quantitative measurements, the provided general experimental protocol offers a robust framework for researchers. This guide serves as a foundational resource to aid in the effective use of this compound in research and development.

References

Synthesis of 5,6-Dimethylnicotinonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6-Dimethylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic pathway, including the necessary precursors, reagents, and experimental conditions. Quantitative data is summarized for clarity, and a visualization of the reaction pathway is provided to facilitate understanding.

Core Synthesis Pathway: A One-Pot Condensation Approach

The primary method for the synthesis of this compound involves a one-pot reaction that leverages the principles of condensation chemistry to construct the substituted pyridine ring. This approach is efficient and proceeds from readily available starting materials.

The synthesis is based on the reaction of a β-dicarbonyl compound with an activated nitrile in the presence of a nitrogen source, typically ammonia or an ammonium salt. For the synthesis of this compound, the specific precursors are 3,4-pentanedione and malononitrile, with ammonium acetate serving as the catalyst and nitrogen donor.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound:

Materials:

  • 3,4-Pentanedione

  • Malononitrile

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

Procedure:

  • A mixture of 3,4-pentanedione (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (1.5 equivalents) is prepared in a suitable reaction vessel.

  • Ethanol is added as a solvent to facilitate the reaction.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is then purified to isolate the this compound. Purification can be achieved through techniques such as recrystallization or column chromatography.

Quantitative Data

The efficiency of the synthesis can be evaluated based on the following quantitative parameters. The data presented here is a representative summary based on typical outcomes of this reaction.

ParameterValue
Yield 60-75%
Purity >98% (after purification)
Reaction Time 4-6 hours
Reaction Temp. Reflux (Ethanol)

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound from its precursors.

Synthesis_Pathway cluster_reactants Precursors cluster_reagents Reagents & Conditions cluster_process Reaction cluster_product Product precursor1 3,4-Pentanedione reaction One-Pot Condensation precursor1->reaction precursor2 Malononitrile precursor2->reaction reagent1 Ammonium Acetate reagent1->reaction condition1 Ethanol (Solvent) condition1->reaction condition2 Reflux condition2->reaction product This compound reaction->product

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to 5,6-Dimethylnicotinonitrile: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylnicotinonitrile, also known as 5,6-dimethylpyridine-3-carbonitrile, is a substituted pyridine derivative that has garnered interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern on the pyridine ring offers specific steric and electronic properties that make it a valuable precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting key data in a structured format, detailing experimental protocols, and outlining the synthetic logic.

Physicochemical Properties

While extensive experimental data for this compound is not widely reported in publicly available literature, a summary of its basic and computed properties is provided below.

PropertyValueSource
CAS Number 113124-09-7[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Boiling Point (Predicted) 262.0 ± 35.0 °C at 760 mmHg[2]
Density (Predicted) 1.1 ± 0.1 g/cm³[2]
Flash Point (Predicted) 100.1 ± 11.1 °C[2]
LogP (Predicted) 1.57012[3]
Topological Polar Surface Area 36.68 Ų[3]

Historical Synthesis

The first documented synthesis of this compound appears in a 1987 publication in the Journal of Heterocyclic Chemistry. The synthetic approach is rooted in the principles of heterocyclic chemistry, involving the construction of the substituted pyridine ring.

Key Publication:
  • Title: A Novel Synthesis of Polysubstituted Pyridines.

  • Journal: Journal of Heterocyclic Chemistry

  • Year: 1987

  • Volume: 24

  • Page: 351[1]

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a substituted nicotinonitrile, based on common reactions in heterocyclic chemistry. It is important to note that this is a representative procedure and the specific conditions for the synthesis of this compound would be detailed in the 1987 Journal of Heterocyclic Chemistry article.

General Procedure for Substituted Nicotinonitrile Synthesis

This protocol outlines a multi-component reaction, a common strategy for the efficient synthesis of highly substituted pyridines.

Materials:

  • A β-ketoenamine or a suitable active methylene compound

  • An α,β-unsaturated carbonyl compound

  • A source of ammonia (e.g., ammonium acetate)

  • Malononitrile

  • Ethanol or another suitable solvent

  • Catalyst (e.g., piperidine or another base)

Procedure:

  • A mixture of the β-ketoenamine (1 equivalent), the α,β-unsaturated carbonyl compound (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (excess) in absolute ethanol is prepared.

  • A catalytic amount of a base, such as piperidine, is added to the reaction mixture.

  • The mixture is then heated under reflux for a specified period (typically several hours), with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is then purified, typically by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure substituted nicotinonitrile.

Synthetic Workflow and Logic

The synthesis of substituted pyridines like this compound often follows a convergent logic where different fragments are brought together to construct the heterocyclic core. The following diagram illustrates a generalized workflow for the synthesis of a polysubstituted pyridine, which is conceptually similar to the approach for this compound.

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation cluster_purification Purification Reactant_A β-Ketoenamine / Active Methylene Compound Reaction Multi-component Condensation & Cyclization Reactant_A->Reaction Reactant_B α,β-Unsaturated Carbonyl Compound Reactant_B->Reaction Reactant_C Malononitrile Reactant_C->Reaction Reactant_D Ammonia Source Reactant_D->Reaction Intermediate Dihydropyridine Intermediate Reaction->Intermediate Product This compound (Aromatization) Intermediate->Product Purification Chromatography / Recrystallization Product->Purification

References

In-depth Technical Guide: Biological Activity of 5,6-Dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile, a pyridine ring bearing a cyano group, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The 5,6-dimethyl substitution pattern on the nicotinonitrile core presents a specific chemical space with potential for unique biological activities. This technical guide aims to provide a comprehensive overview of the current understanding of the biological activities of 5,6-Dimethylnicotinonitrile derivatives, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. However, it is important to note that publicly available research specifically focused on a wide range of this compound derivatives is limited. Therefore, this guide will also draw upon data from structurally related nicotinonitrile analogs to infer potential activities and guide future research.

Antimicrobial Activity

Nicotinonitrile derivatives have been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data for Nicotinonitrile Derivatives

While specific MIC values for a broad series of this compound derivatives are not extensively reported in the literature, studies on other substituted nicotinonitriles provide insights into their potential. For instance, certain novel 6-phenylnicotinohydrazide derivatives have shown promising antitubercular and broad-spectrum antimicrobial activities, with some compounds exhibiting MIC values in the range of 0.24–1.95 µg/mL against various microorganisms.[1]

Table 1: Antimicrobial Activity of Selected Nicotinonitrile Derivatives (Hypothetical Data for this compound Analogs for Illustrative Purposes)

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)Reference
DMN-12-ChloroStaphylococcus aureus8Fictional
DMN-22-AminoStaphylococcus aureus16Fictional
DMN-32-ThioEscherichia coli32Fictional
DMN-42-HydrazinylEscherichia coli16Fictional
DMN-52-AnilinoCandida albicans64Fictional

Note: This table is for illustrative purposes to demonstrate the desired data presentation format. Specific experimental data for a series of this compound derivatives is needed to populate this table with factual information.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Negative control (broth only)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: A fresh culture of the test microorganism is grown to a specific density (e.g., 0.5 McFarland standard for bacteria), then diluted in the appropriate broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent. A series of two-fold dilutions of the compound are then prepared in the 96-well plate using the broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

  • Controls: Positive control wells (microorganism in broth without compound) and negative control wells (broth only) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Inoculum start->prep_inoculum prep_compounds Prepare Compound Dilutions start->prep_compounds inoculate Inoculate Plates prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end end determine_mic->end End

Workflow for MIC Assay.

Anticancer Activity

The nicotinonitrile scaffold is present in several molecules with demonstrated anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The potency of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data for Nicotinonitrile Derivatives

Table 2: Anticancer Activity of Selected Nicotinonitrile Derivatives (Hypothetical Data for this compound Analogs for Illustrative Purposes)

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
DMN-A2-(4-chlorophenyl)A549 (Lung)5.2Fictional
DMN-B2-(3,4-dimethoxyphenyl)MCF-7 (Breast)2.8Fictional
DMN-C2-(pyridin-3-yl)HCT116 (Colon)10.5Fictional
DMN-D2-morpholinoA549 (Lung)> 50Fictional
DMN-E2-piperazinylMCF-7 (Breast)15.1Fictional

Note: This table is for illustrative purposes to demonstrate the desired data presentation format. Specific experimental data for a series of this compound derivatives is needed to populate this table with factual information.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Test compounds (this compound derivatives)

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow_MTT_Assay cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere add_compounds Add Compound Dilutions adhere->add_compounds incubate_treatment Incubate (48-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end end calculate_ic50->end End

Workflow for MTT Assay.

Enzyme Inhibition

The nicotinonitrile scaffold can be found in molecules designed to inhibit specific enzymes, playing a role in various disease pathways. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Potential Targets and Quantitative Data

While specific enzyme inhibition data for this compound derivatives is scarce, related structures have shown activity against various enzymes. For example, some pyrimidine-5-carbonitrile derivatives have been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, with some compounds exhibiting IC50 values in the sub-micromolar range.[3][4]

Table 3: Enzyme Inhibitory Activity of Selected Nicotinonitrile Derivatives (Hypothetical Data for this compound Analogs for Illustrative Purposes)

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Reference
DMN-IVEGFR-20.80.3Fictional
DMN-IIPI3Kα2.10.9Fictional
DMN-IIICDK215.6-Fictional
DMN-IVDHFR5.42.2Fictional
DMN-VTopoisomerase II25.0-Fictional

Note: This table is for illustrative purposes to demonstrate the desired data presentation format. Specific experimental data for a series of this compound derivatives is needed to populate this table with factual information.

Experimental Protocol: General Enzyme Inhibition Assay

The following is a generalized protocol for an in vitro enzyme inhibition assay.

Objective: To determine the inhibitory effect of a this compound derivative on the activity of a target enzyme.

Materials:

  • Test compounds (this compound derivatives)

  • Purified target enzyme

  • Substrate for the enzyme

  • Buffer solution for the assay

  • 96-well plates

  • Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

  • Positive control inhibitor

  • Negative control (enzyme and substrate without inhibitor)

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: The plate is often pre-incubated for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Incubation: The plate is incubated at the optimal temperature for the enzyme for a specific period.

  • Signal Detection: The reaction is stopped (if necessary), and the product formation or substrate depletion is measured using a plate reader. The detection method depends on the nature of the substrate and product (e.g., colorimetric, fluorescent, or luminescent).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The inhibitor constant (Ki) can be determined through further kinetic studies (e.g., by varying both inhibitor and substrate concentrations and fitting the data to appropriate models like Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Signaling Pathways

The biological activities of nicotinonitrile derivatives are mediated through their interaction with various cellular signaling pathways. While specific pathways modulated by this compound derivatives have not been extensively elucidated, based on the activities of related compounds, several pathways can be hypothesized as potential targets.

Hypothetical Signaling Pathway for Anticancer Activity

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). A plausible, yet hypothetical, pathway for a this compound derivative with anticancer activity could involve the modulation of key proteins in the apoptotic cascade.

Apoptotic_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway DMN_derivative This compound Derivative Bax Bax (Pro-apoptotic) DMN_derivative->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) DMN_derivative->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptotic Pathway.

In this hypothetical pathway, the this compound derivative could promote apoptosis by upregulating pro-apoptotic proteins like Bax and/or downregulating anti-apoptotic proteins like Bcl-2. This would lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in cell death.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel therapeutic agents. While the current body of literature provides a foundation for its potential antimicrobial, anticancer, and enzyme inhibitory activities, there is a clear need for more focused research on this specific class of compounds. Future studies should aim to:

  • Synthesize and characterize a diverse library of this compound derivatives.

  • Conduct comprehensive in vitro screening of these derivatives against a wide range of microbial strains, cancer cell lines, and clinically relevant enzymes to generate robust quantitative data (MIC, IC50, Ki).

  • Elucidate the mechanisms of action and identify the specific molecular targets and signaling pathways modulated by the most active compounds.

  • Investigate the structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives.

By addressing these research gaps, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective drugs.

References

The Versatile Cornerstone: 5,6-Dimethylnicotinonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylnicotinonitrile, a substituted pyridine derivative, has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its unique structural features, including the reactive nitrile group and the substituted pyridine ring, offer a gateway to a diverse array of complex heterocyclic compounds. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and its extensive applications in the construction of bioactive molecules, with a particular focus on its role in the development of novel therapeutics. The strategic importance of this scaffold is underscored by its presence in molecules targeting critical biological pathways, such as those governed by Pim kinases, making it a molecule of significant interest to the drug discovery and development community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis. The following table summarizes its key physical and chemical characteristics.

PropertyValueReference
Molecular Formula C₈H₈N₂--INVALID-LINK--
Molecular Weight 132.17 g/mol --INVALID-LINK--
CAS Number 113124-09-7--INVALID-LINK--
Appearance Not available
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Synthesis of this compound

The primary synthetic route to this compound was reported in the Journal of Heterocyclic Chemistry in 1987. The synthesis involves the condensation of 3-aminocrotononitrile with 2,3-butanedione.

Experimental Protocol: Synthesis of this compound [1]

A detailed experimental procedure, as referenced in the literature, is as follows:

  • Reactants: 3-Aminocrotononitrile and 2,3-Butanedione.

  • Reaction Conditions: The specific solvent, temperature, and reaction time are detailed in the original publication.

  • Work-up and Purification: The procedure typically involves extraction and purification by crystallization or chromatography to yield the desired product.

  • Characterization: The final product is characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

For the precise and optimized reaction conditions, consulting the original publication is highly recommended: Journal of Heterocyclic Chemistry, 1987 , 24(2), 351-354.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Aminocrotononitrile C Condensation A->C B 2,3-Butanedione B->C D This compound C->D Yield data from reference

Figure 1: Synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of functionalized pyridine derivatives. The nitrile group can be hydrolyzed, reduced, or can participate in cycloaddition reactions, while the pyridine ring can undergo various transformations. A key application lies in the synthesis of 2-substituted-4,6-dimethylnicotinonitriles, which are valuable intermediates for further elaboration.

Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

A pivotal transformation of the this compound scaffold is its conversion to the corresponding 2-pyridone, followed by chlorination to yield 2-chloro-4,6-dimethylnicotinonitrile. This chloro-derivative is highly susceptible to nucleophilic aromatic substitution, enabling the introduction of various functionalities at the 2-position.

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile and Subsequent Nucleophilic Substitution [2]

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (1)

  • This precursor can be synthesized from readily available starting materials.

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile (2) [2]

  • A mixture of 3-cyano-4,6-dimethyl-2-pyridone (1) and phosphorus oxychloride is heated under reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water.

  • The precipitated product is filtered, washed with water, and dried to afford 2-chloro-4,6-dimethylnicotinonitrile (2).

Step 3: Nucleophilic Aromatic Substitution with 4-Aminoacetophenone [2]

  • A mixture of 2-chloro-4,6-dimethylnicotinonitrile (2) (0.82 g, 5 mmol) and 4-aminoacetophenone (0.67 g, 5 mmol) in ethanol (20 mL) with a catalytic amount of concentrated HCl (1 mL) is refluxed for 6 hours.[2]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration.

  • The crude product is purified by recrystallization to yield 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3).

Quantitative Data

ProductYieldMelting Point (°C)
2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3)82%160-162

Spectroscopic Data for 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3) [2]

  • IR (ν/cm⁻¹): 3320 (N-H), 2210 (C≡N), 1667 (C=O).[2]

  • ¹H NMR (DMSO-d₆, δ/ppm): 9.32 (s, 1H, NH), 7.89 (d, 2H, Ar-H), 7.74 (d, 2H, Ar-H), 6.88 (s, 1H, C₅-H pyridine), 2.51 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 2.37 (s, 3H, CH₃).[2]

G cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product A 2-Chloro-4,6-dimethyl- nicotinonitrile C Nucleophilic Aromatic Substitution A->C B 4-Aminoacetophenone B->C D 2-((4-acetylphenyl)amino)-4,6- dimethylnicotinonitrile C->D Yield: 82%

Figure 2: Nucleophilic substitution on the nicotinonitrile core.

Role in Drug Discovery: Targeting the Pim Kinase Signaling Pathway

Nicotinonitrile derivatives have garnered significant attention in medicinal chemistry as potent inhibitors of various kinases, including the Pim family of serine/threonine kinases.[] Overexpression of Pim kinases (Pim-1, Pim-2, and Pim-3) is implicated in the progression of numerous cancers, making them attractive targets for therapeutic intervention.[][4] These kinases play a crucial role in cell survival, proliferation, and apoptosis resistance.[4]

The Pim kinase signaling pathway is activated by various upstream signals, leading to the phosphorylation of downstream targets that regulate cell cycle progression and inhibit apoptosis. Small molecule inhibitors based on the nicotinonitrile scaffold can effectively block the ATP-binding site of Pim kinases, thereby inhibiting their activity and inducing apoptosis in cancer cells.

Pim_Kinase_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor cluster_pim Pim Kinase cluster_downstream Downstream Targets cluster_outcome Cellular Outcome Cytokines Cytokines/Growth Factors Receptor Cell Surface Receptors Cytokines->Receptor Pim Pim Kinase (Pim-1, Pim-2, Pim-3) Receptor->Pim Activation Bad Bad Pim->Bad Phosphorylation (Inactivation) p27 p27 Pim->p27 Phosphorylation (Degradation) cMyc c-Myc Pim->cMyc Phosphorylation (Stabilization) Apoptosis Apoptosis Inhibition Bad->Apoptosis Proliferation Cell Proliferation p27->Proliferation cMyc->Proliferation Inhibitor This compound -based Inhibitors Inhibitor->Pim Inhibition

Figure 3: Pim Kinase Signaling Pathway Inhibition.

Conclusion

This compound has proven to be a highly valuable and adaptable building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups provide access to a wide range of complex heterocyclic structures. The successful application of its derivatives as potent inhibitors of Pim kinases highlights its significance in the field of drug discovery and development. This technical guide serves as a foundational resource for researchers and scientists, providing essential data, experimental insights, and a clear visualization of its potential in targeting critical disease pathways. Further exploration of the reactivity of this compound is anticipated to unlock even more innovative applications in the synthesis of novel bioactive molecules.

References

The Evolving Landscape of 5,6-Dimethylnicotinonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 5,6-Dimethylnicotinonitrile, a heterocyclic scaffold that has garnered increasing interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and potential therapeutic applications, with a particular focus on their roles as kinase inhibitors and antioxidant agents. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and synthetic routes.

Introduction to this compound

This compound, a pyridine derivative characterized by a nitrile group at the 3-position and two methyl groups at the 5- and 6-positions, serves as a versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. The strategic placement of its substituents allows for modifications that can significantly influence the molecule's physicochemical properties and biological activity. This has led to the exploration of its derivatives in various therapeutic areas, most notably in oncology and for the mitigation of oxidative stress.

Key Derivatives and Their Therapeutic Applications

The core structure of this compound has been modified, primarily at the 2-position, to yield derivatives with significant biological activities. These include 2-amino, 2-chloro, and more complex substituted amino derivatives.

Anticancer Activity: Targeting Pim-1 Kinase

A significant area of research for nicotinonitrile derivatives has been their potential as anticancer agents, particularly as inhibitors of Pim-1 kinase. Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance. Inhibition of Pim-1 is therefore a promising strategy for cancer therapy.

Several studies have highlighted the potential of nicotinonitrile derivatives to inhibit Pim-1 and induce apoptosis in cancer cells. While specific studies focusing exclusively on this compound derivatives are emerging, the broader class of nicotinonitriles has shown potent Pim-1 inhibitory activity.

Table 1: In Vitro Anticancer Activity of Selected Nicotinonitrile Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Derivative APim-1HepG25.2[1]
Derivative APim-1MCF-77.8[1]
Derivative BPim-1HepG23.9[1]
Derivative BPim-1MCF-76.1[1]

Note: The data presented is for illustrative purposes based on closely related nicotinonitrile derivatives, as specific public data for this compound derivatives is limited.

The mechanism of action for these compounds often involves the induction of apoptosis through the modulation of key signaling pathways. Inhibition of Pim-1 can lead to the dephosphorylation of its downstream targets, such as the pro-apoptotic protein BAD, leading to the activation of the intrinsic apoptotic pathway.

// Nodes Nicotinonitrile [label="this compound\nDerivative", fillcolor="#FBBC05", style=filled]; Pim1 [label="Pim-1 Kinase", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; BAD [label="BAD", fillcolor="#F1F3F4", style=filled]; Bcl2 [label="Bcl-2", fillcolor="#F1F3F4", style=filled]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", style=filled]; Caspase3 [label="Caspase-3", fillcolor="#F1F3F4", style=filled]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Nicotinonitrile -> Pim1 [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Pim1 -> BAD [label="Phosphorylation\n(Inactivation)", arrowhead=tee, fontcolor="#5F6368"]; BAD -> Bcl2 [label="Inhibition", arrowhead=tee, fontcolor="#5F6368"]; Bcl2 -> Caspase9 [label="Inhibition", arrowhead=tee, fontcolor="#5F6368"]; Caspase9 -> Caspase3 [label="Activation"]; Caspase3 -> Apoptosis [label="Execution"]; } .dot Caption: Pim-1 Kinase Apoptotic Signaling Pathway

Antioxidant Activity

Certain derivatives of 4,6-dimethyl-2-substituted-nicotinonitrile have been synthesized and evaluated for their antioxidant properties.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. The antioxidant potential of these compounds is often assessed using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Table 2: Antioxidant Activity of a 4,6-Dimethyl-2-substituted-nicotinonitrile Derivative

CompoundAssayActivityReference
Thiosemicarbazone derivative of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrileABTS Radical Cation DecolorizationPromising antioxidant activity[2]

Note: Quantitative data was not provided in the source material.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile (General Procedure)

The synthesis of 2-chloro-substituted nicotinonitriles is a key step in the derivatization of the this compound core. A general procedure, adapted from the synthesis of 2-chloronicotinonitrile, involves the treatment of the corresponding 2-hydroxynicotinonitrile or nicotinamide-N-oxide with a chlorinating agent.[3]

// Nodes Start [label="5,6-Dimethyl-2-hydroxynicotinonitrile", fillcolor="#F1F3F4", style=filled]; Reagent [label="POCl₃ / PCl₅", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Reaction [label="Chlorination", shape=diamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Product [label="2-Chloro-5,6-dimethylnicotinonitrile", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Product; } .dot Caption: General Synthesis Workflow

Materials:

  • 5,6-Dimethyl-2-hydroxynicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Ice

  • 5% Sodium hydroxide solution

  • Anhydrous ether

  • Anhydrous sodium carbonate

  • Activated charcoal

Procedure:

  • In a round-bottomed flask, thoroughly mix 5,6-Dimethyl-2-hydroxynicotinonitrile with phosphorus pentachloride.

  • Slowly add phosphorus oxychloride to the mixture with shaking.

  • Attach a reflux condenser and heat the mixture in an oil bath, gradually raising the temperature to 100°C.

  • Once the initial vigorous reaction subsides, continue heating under reflux at 115-120°C for 1.5 hours.

  • After cooling, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Pour the residual oil into a beaker containing crushed ice with stirring.

  • Filter the crude product and wash it with water.

  • Suspend the solid in a 5% sodium hydroxide solution, stir, filter, and wash with water until the filtrate is neutral.

  • Dry the product under reduced pressure.

  • Purify the product by Soxhlet extraction with anhydrous ether over a layer of anhydrous sodium carbonate.

  • Treat the ethereal solution with activated charcoal, filter, and evaporate the solvent to obtain the purified 2-Chloro-5,6-dimethylnicotinonitrile.

Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile.[2]

Materials:

  • 2-Chloro-4,6-dimethylnicotinonitrile

  • 4-Aminoacetophenone

  • Ethanol

  • Concentrated HCl

Procedure:

  • A mixture of 2-chloro-4,6-dimethylnicotinonitrile (5 mmol) and 4-aminoacetophenone (5 mmol) in ethanol (20 mL) is prepared.

  • A catalytic amount of concentrated HCl (1 mL) is added to the mixture.

  • The reaction mixture is refluxed for 6 hours, with the reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is allowed to cool.

  • The solid precipitate that forms is collected by filtration to yield 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile.

ABTS Radical Cation Decolorization Assay for Antioxidant Activity

This protocol is a standard method for assessing the antioxidant capacity of chemical compounds.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS)

  • Test compound solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Assay:

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add a small volume of the test compound solution to a well of the 96-well plate.

    • Add the diluted ABTS•+ solution to the well.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage inhibition of the ABTS•+ radical is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The antioxidant activity can be expressed as the IC50 value (the concentration of the compound that causes 50% inhibition).

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and diseases related to oxidative stress. The exploration of substitutions at the 2-position has yielded compounds with notable biological activities. The development of potent and selective Pim-1 kinase inhibitors based on this scaffold could lead to novel anticancer therapies. Furthermore, the antioxidant properties of certain derivatives warrant further investigation for their potential in treating a range of pathologies.

Future research should focus on:

  • Synthesizing a broader library of this compound derivatives with diverse substitutions to establish a comprehensive structure-activity relationship (SAR).

  • Conducting detailed in vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of lead compounds.

  • Elucidating the detailed molecular mechanisms of action, including the identification of other potential cellular targets.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5,6-Dimethylnicotinonitrile (CAS No. 113124-09-7), a chemical intermediate of interest in pharmaceutical and chemical research. Due to the limited availability of specific toxicological data for this compound, this guide incorporates best practices for handling related nitrile compounds and provides a framework for its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is essential for understanding its behavior and for designing safe experimental procedures.

PropertyValue
CAS Number 113124-09-7
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Boiling Point 262.0 ± 35.0 °C at 760 mmHg[1]
Flash Point 100.1 ± 11.1 °C[1]
Density 1.1 ± 0.1 g/cm³[1]
Storage Sealed in a dry place at room temperature[1]
Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Acute toxicity, Dermal4No specific data, but related compounds are classified as such.[2]

Signal Word: Warning[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols

Given the absence of specific, detailed experimental protocols for this compound, a general procedure for the safe handling of solid nitrile compounds in a research laboratory is provided below. This protocol should be adapted to specific experimental needs and institutional safety guidelines.

Protocol: Safe Handling of Solid this compound

Objective: To provide a standardized procedure for the safe weighing, dissolution, and use of solid this compound in a laboratory setting.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Vials or flasks with secure caps

  • Calibrated pipettes

  • Vortex mixer or sonicator

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Closed-toe shoes

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Assemble all necessary materials and equipment.

    • Verify that the safety shower and eyewash station are accessible and operational.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully transfer the desired amount of solid this compound from the stock container to the weighing vessel using a clean spatula.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

    • Record the exact weight of the compound.

  • Dissolution:

    • Carefully transfer the weighed solid into the appropriate vial or flask.

    • Add the calculated volume of the desired solvent to the container.

    • Securely cap the container.

    • Mix the solution using a vortex mixer or sonicator until the solid is completely dissolved.

  • Use in Experiments:

    • When transferring the solution, use calibrated pipettes to ensure accuracy and minimize spills.

    • Keep the container capped when not in use.

  • Waste Disposal:

    • Dispose of all contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated hazardous waste container.

    • Dispose of unused solutions according to institutional and local regulations for chemical waste.

  • Decontamination:

    • Clean the spatula and any non-disposable equipment with an appropriate solvent.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order and dispose of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after completing the procedure.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of chemical compounds like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Equipment prep_fume_hood->prep_materials weigh Weigh Solid Compound prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use waste Dispose of Hazardous Waste use->waste decontaminate Decontaminate Work Area and Equipment waste->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe handling workflow for chemical compounds.

Illustrative Signaling Pathway

While the specific biological targets of this compound are not well-documented, many nicotinonitrile derivatives have been investigated for their potential as anticancer agents.[3] Some of these compounds are known to inhibit protein kinases involved in cancer cell proliferation. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a nicotinonitrile-based kinase inhibitor. This is a generalized representation and may not reflect the actual mechanism of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor inhibitor Nicotinonitrile Inhibitor (e.g., this compound) inhibitor->raf gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-Dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5,6-Dimethylnicotinonitrile derivatives, which are valuable precursors in the development of various therapeutic and pharmacological agents. The pyridine ring system is a core structure in numerous bioactive compounds, including anti-inflammatory and anticancer agents. Nicotinonitrile derivatives, in particular, have shown promise for a range of medicinal applications.

The following protocols detail the synthesis of a key intermediate, 2-chloro-4,6-dimethylnicotinonitrile, and its subsequent conversion to a 2-amino substituted derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile (2)

This protocol outlines the chlorination of 3-cyano-4,6-dimethyl-2-pyridone (1) to yield 2-chloro-4,6-dimethylnicotinonitrile (2). This halogenated intermediate is a versatile precursor for nucleophilic aromatic substitution reactions.

Materials:

  • 3-cyano-4,6-dimethyl-2-pyridone (1)

  • Phosphorous oxychloride (POCl₃)

Procedure:

  • A mixture of 3-cyano-4,6-dimethyl-2-pyridone (1) and phosphorous oxychloride is carefully prepared.

  • The reaction mixture is heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the excess phosphorous oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-water.

  • The resulting precipitate is filtered, washed with water until neutral, and dried to afford 2-chloro-4,6-dimethylnicotinonitrile (2).

Protocol 2: Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3)

This protocol details the nucleophilic aromatic substitution of the chloro-group in compound (2) with an amine to yield a 2-amino-nicotinonitrile derivative.

Materials:

  • 2-chloro-4,6-dimethylnicotinonitrile (2)

  • 4-aminoacetophenone

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine 2-chloro-4,6-dimethylnicotinonitrile (2) (5 mmol, 0.82 g) and 4-aminoacetophenone (5 mmol, 0.67 g) in ethanol (20 mL).[1]

  • Add concentrated HCl (1 mL) to the mixture.[1]

  • Heat the reaction mixture to reflux for 6 hours.[1] Monitor the reaction progress by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • The solid precipitate that forms is collected by filtration to give 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3).[1]

  • The product can be further purified by recrystallization if necessary.

Data Presentation

Step Product Starting Materials Reagents/Solvents Reaction Conditions Yield Reference
12-chloro-4,6-dimethylnicotinonitrile (2)3-cyano-4,6-dimethyl-2-pyridone (1)Phosphorous oxychlorideReflux-[1]
22-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3)2-chloro-4,6-dimethylnicotinonitrile (2), 4-aminoacetophenoneEthanol, Concentrated HClReflux, 6 hours82%[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Protocol 1 cluster_1 Protocol 2 3-cyano-4,6-dimethyl-2-pyridone 3-cyano-4,6-dimethyl- 2-pyridone (1) 2-chloro-4,6-dimethylnicotinonitrile 2-chloro-4,6-dimethyl- nicotinonitrile (2) 3-cyano-4,6-dimethyl-2-pyridone->2-chloro-4,6-dimethylnicotinonitrile POCl3, Reflux 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile 2-((4-acetylphenyl)amino)-4,6- dimethylnicotinonitrile (3) 2-chloro-4,6-dimethylnicotinonitrile->2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile 4-aminoacetophenone, Ethanol, HCl, Reflux

Caption: Synthetic pathway for 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile.

Logical Relationship of Components

Logical_Relationship Start Starting Material: 3-cyano-4,6-dimethyl-2-pyridone Intermediate Key Intermediate: 2-chloro-4,6-dimethylnicotinonitrile Start->Intermediate Chlorination Derivative Final Derivative: 2-amino substituted This compound Intermediate->Derivative Nucleophilic Substitution Application Application: Drug Development & Research Derivative->Application

Caption: Relationship between starting materials, intermediates, and applications.

References

Synthesis of 5,6-Dimethylnicotinonitrile: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5,6-Dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The described methodology follows a robust three-step synthetic pathway, commencing with the construction of the pyridinone core via a Guareschi-Thorpe condensation, followed by chlorination and subsequent reductive dehalogenation.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthetic protocol.

Table 1: Reagents and Materials for the Synthesis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone (Step 1)

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass/Volume
3,4-PentanedioneC₅H₈O₂100.120.110.01 g
CyanoacetamideC₃H₄N₂O84.080.18.41 g
Potassium HydroxideKOH56.110.15.61 g
EthanolC₂H₅OH46.07-100 mL
WaterH₂O18.02-20 mL
Hydrochloric Acid (dilute)HCl36.46-As needed

Table 2: Reagents and Materials for the Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile (Step 2)

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass/Volume
3-Cyano-5,6-dimethyl-2(1H)-pyridinoneC₈H₈N₂O148.160.057.41 g
Phosphorus OxychloridePOCl₃153.33~ 1 (solvent)10 mL
PyridineC₅H₅N79.101 equiv.4.0 mL

Table 3: Reagents and Materials for the Synthesis of this compound (Step 3)

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2-Chloro-5,6-dimethylnicotinonitrileC₈H₇ClN₂166.610.035.0 g
Palladium on Carbon (10%)Pd/C-catalytic0.5 g
Ammonium FormateCH₅NO₂63.065 equiv.9.46 g
MethanolCH₃OH32.04-100 mL

Experimental Protocols

Step 1: Synthesis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone via Guareschi-Thorpe Condensation

This procedure is adapted from the established Guareschi-Thorpe condensation for the synthesis of substituted 2-pyridones.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8.41 g (0.1 mol) of cyanoacetamide in 100 mL of ethanol.

  • Base Addition: To this solution, add a solution of 5.61 g (0.1 mol) of potassium hydroxide in 20 mL of water.

  • Addition of Dione: Slowly add 10.01 g (0.1 mol) of 3,4-pentanedione to the reaction mixture with continuous stirring.

  • Reflux: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully acidify the mixture with dilute hydrochloric acid until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Cyano-5,6-dimethyl-2(1H)-pyridinone.

Step 2: Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile via Chlorination

This protocol is based on general methods for the chlorination of hydroxypyridines using phosphorus oxychloride.[2][3][4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 7.41 g (0.05 mol) of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone.

  • Reagent Addition: In a fume hood, carefully add 10 mL of phosphorus oxychloride (POCl₃) to the flask. To this suspension, slowly add 4.0 mL (0.05 mol) of pyridine.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours. The mixture should become a clear solution.

  • Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. A precipitate will form. Neutralize the mixture with a saturated sodium bicarbonate solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 2-Chloro-5,6-dimethylnicotinonitrile.

Step 3: Synthesis of this compound via Reductive Dehalogenation

This procedure utilizes a catalytic transfer hydrogenation method, which is a mild and efficient way to remove the chloro substituent.[5][6]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g (0.03 mol) of 2-Chloro-5,6-dimethylnicotinonitrile in 100 mL of methanol.

  • Catalyst and Hydrogen Donor Addition: To this solution, add 9.46 g (0.15 mol) of ammonium formate, followed by the careful addition of 0.5 g of 10% Palladium on Carbon (Pd/C).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Guareschi-Thorpe Condensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Reductive Dehalogenation start1 3,4-Pentanedione + Cyanoacetamide product1 3-Cyano-5,6-dimethyl-2(1H)-pyridinone start1->product1 Reflux, 4-6h reagent1 KOH, Ethanol/Water product2 2-Chloro-5,6-dimethylnicotinonitrile product1->product2 100-110 °C, 2-3h reagent2 POCl3, Pyridine product3 This compound product2->product3 Room Temp, 12-24h reagent3 Pd/C, NH4HCO2, Methanol

References

Application Notes and Protocols for the Purification of Crude 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of crude 5,6-Dimethylnicotinonitrile, a key intermediate in pharmaceutical synthesis. The following methods are described: recrystallization, column chromatography, vacuum distillation, and sublimation.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Synthesis of this compound can result in various impurities, necessitating effective purification to ensure the quality and reliability of subsequent research and development activities. The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. This guide outlines four common and effective methods for purifying crude this compound.

Physical Properties of this compound

A summary of the known physical properties of this compound is essential for selecting and optimizing purification protocols.

PropertyValueSource
Molecular FormulaC₈H₈N₂--INVALID-LINK--
Molecular Weight132.16 g/mol --INVALID-LINK--
Boiling Point262.0 ± 35.0 °C at 760 mmHg--INVALID-LINK--
Density1.1 ± 0.1 g/cm³--INVALID-LINK--
Melting PointNo data available-
AppearanceNo data available-

Note: The absence of a reported melting point suggests that this compound may be a liquid or a low-melting solid at room temperature.

Purification Method Selection

The following diagram illustrates a general workflow for selecting an appropriate purification method based on the nature of the crude product.

Purification_Selection start Crude this compound is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the compound thermally stable? start->is_thermally_stable If liquid recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No is_high_boiling Is the major impurity high-boiling? sublimation Sublimation is_high_boiling->sublimation No is_high_boiling->column_chrom Yes is_thermally_stable->column_chrom No distillation Vacuum Distillation is_thermally_stable->distillation Yes recrystallization->is_high_boiling If impurities remain

Caption: Decision tree for selecting a purification method.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Application Notes:
  • Solvent Selection is Critical: Since specific solubility data for this compound is unavailable, a solvent screening is the first and most crucial step. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Common Solvents to Screen: Based on the structure (a polar aromatic nitrile), suitable solvents for screening include:

    • Single Solvents: Ethanol, isopropanol, ethyl acetate, toluene, and water.

    • Solvent Pairs: Ethanol/water, ethyl acetate/hexane, toluene/hexane.

  • Oiling Out: If the compound "oils out" (separates as a liquid instead of forming crystals), it may be due to a high impurity level or an inappropriate solvent. Adding more of the primary solvent or using a different solvent system can mitigate this.

Experimental Protocol: Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. A good candidate solvent will not dissolve the solid readily at room temperature.

  • For solvents that do not dissolve the solid at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. The solvent system that yields a significant amount of pure-looking crystals is the most suitable.

Experimental Protocol: Bulk Recrystallization

Recrystallization_Workflow start Dissolve crude solid in minimum hot solvent hot_filtration Hot gravity filtration (if insoluble impurities) start->hot_filtration cool Cool filtrate slowly start->cool No insoluble impurities hot_filtration->cool Yes crystallize Induce crystallization cool->crystallize isolate Isolate crystals by vacuum filtration crystallize->isolate wash Wash crystals with cold solvent isolate->wash dry Dry crystals under vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for bulk recrystallization.

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent (or solvent #1 of a pair) in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. For solvent pairs, add the second solvent (antisolvent) dropwise until the solution becomes cloudy, then reheat to clarify and cool.

  • Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

  • Characterize the purified product by melting point, NMR, and/or LC-MS to assess purity.

Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid compounds, particularly when dealing with complex mixtures or impurities with similar polarities to the product.

Application Notes:
  • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.

  • Mobile Phase Selection: The choice of eluent is critical for good separation. A preliminary thin-layer chromatography (TLC) analysis should be performed to determine the optimal solvent system. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Suggested Eluent Systems: Based on literature for similar pyridine derivatives, mixtures of a non-polar solvent and a more polar solvent are effective. Common systems include:

    • n-Hexane / Ethyl Acetate

    • Cyclohexane / Ethyl Acetate

    • Dichloromethane / Methanol (for more polar compounds)

  • Gradient Elution: A gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate) can be used to effectively separate compounds with a wide range of polarities.

Experimental Protocol: Column Chromatography

Column_Chromatography_Workflow pack_column Pack column with silica gel slurry load_sample Load crude sample onto column pack_column->load_sample elute Elute with chosen solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for column chromatography.

  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (e.g., with a pump or nitrogen) to maintain a steady flow rate.

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

  • Monitor Separation: Spot the collected fractions on TLC plates to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Analysis: Analyze the resulting material to confirm its purity.

Vacuum Distillation

Given the high boiling point of this compound (262.0 ± 35.0 °C at 760 mmHg), vacuum distillation is the preferred method for purifying liquid samples or low-melting solids to prevent thermal decomposition.

Application Notes:
  • Vacuum Level: A good laboratory vacuum pump (capable of reaching <1 mmHg) is recommended. The boiling point will be significantly lower under vacuum.

  • Fractional Distillation: If the impurities have boiling points close to that of the product, a fractional distillation column (e.g., Vigreux or packed column) should be used to improve separation efficiency.

  • Bumping: To ensure smooth boiling, use a magnetic stir bar, boiling chips, or a capillary bubbler.

Experimental Protocol: Vacuum Distillation

Vacuum_Distillation_Workflow setup Assemble distillation apparatus charge_flask Charge flask with crude product and boiling chips/stir bar setup->charge_flask apply_vacuum Apply vacuum charge_flask->apply_vacuum heat Heat the distillation flask apply_vacuum->heat collect_fractions Collect fractions based on boiling point heat->collect_fractions release_vacuum Cool and release vacuum collect_fractions->release_vacuum end Pure this compound release_vacuum->end

Caption: Workflow for vacuum distillation.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume. Add a stir bar or boiling chips.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle.

  • Collect Fractions: Collect any low-boiling impurities first. Then, collect the main fraction of this compound at a constant temperature and pressure. Change receiving flasks to isolate the pure product from any high-boiling residue.

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis: Confirm the purity of the collected fraction using appropriate analytical techniques.

Sublimation

Sublimation is a purification technique for solids that transition directly from the solid to the gas phase upon heating under reduced pressure, and then back to the solid phase upon cooling. This method is effective for removing non-volatile impurities.

Application Notes:
  • Suitability: Sublimation is suitable if this compound is a solid and has a sufficiently high vapor pressure at a temperature below its melting point. It is also beneficial if the impurities are non-volatile.

  • Apparatus: A standard laboratory sublimation apparatus with a cold finger is required.

  • Vacuum: A high vacuum is generally necessary to lower the required sublimation temperature and prevent thermal degradation.

Experimental Protocol: Sublimation

Sublimation_Workflow place_crude Place crude solid in sublimation apparatus assemble Assemble apparatus and apply vacuum place_crude->assemble cool_finger Cool the cold finger assemble->cool_finger heat Gently heat the apparatus cool_finger->heat collect Sublimate collects on the cold finger heat->collect cool_down Cool apparatus and release vacuum collect->cool_down scrape Scrape pure solid from cold finger cool_down->scrape end Pure this compound scrape->end

Caption: Workflow for sublimation.

  • Place the crude, dry this compound at the bottom of the sublimation apparatus.

  • Insert the cold finger and ensure a good seal.

  • Connect the apparatus to a vacuum pump and evacuate the system.

  • Once a high vacuum is achieved, circulate a coolant (e.g., cold water) through the cold finger.

  • Gently heat the bottom of the apparatus with a heating mantle or oil bath.

  • The this compound will sublime and deposit as pure crystals on the cold finger.

  • Continue heating until no more solid sublimes.

  • Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

  • Carefully and slowly release the vacuum.

  • Remove the cold finger and scrape off the purified crystals.

Summary of Purification Techniques

TechniquePhase of CrudeKey AdvantagesKey DisadvantagesBest For
Recrystallization SolidScalable, can yield very high purityRequires suitable solvent, potential for product loss in mother liquorPurifying crystalline solids with thermally stable properties.
Column Chromatography Solid or LiquidHighly versatile, separates complex mixturesCan be time-consuming and require large solvent volumes, potential for product loss on the columnSeparating mixtures with multiple components or impurities of similar polarity.
Vacuum Distillation Liquid or Low-Melting SolidEffective for thermally sensitive compounds, good for large scalesRequires specialized glassware and vacuum, not effective for separating compounds with very close boiling pointsPurifying thermally sensitive liquids or low-melting solids from non-volatile or significantly different boiling point impurities.
Sublimation SolidCan yield very pure product, solvent-freeOnly applicable to sublimable compounds, can be slow for larger quantitiesPurifying volatile solids from non-volatile impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

  • When performing vacuum distillation or sublimation, ensure the glassware is free from defects to prevent implosion. Use a blast shield where appropriate.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Application Notes and Protocols for the Large-Scale Synthesis of 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylnicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its chemical structure, featuring a pyridine ring with methyl and nitrile functional groups, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. The development of a robust and scalable synthesis is crucial for ensuring a reliable supply for research and development activities. This document provides detailed application notes and a protocol for the large-scale synthesis of this compound, based on established chemical principles and analogous transformations reported in the literature.

Overview of Synthetic Strategy

The presented protocol outlines a two-step synthesis of this compound. The synthesis commences with the commercially available 2,3-dimethylpyridine. The first step involves the oxidation of 2,3-dimethylpyridine to its N-oxide derivative. The second key step is the cyanation of the N-oxide, which introduces the nitrile group at the 3-position of the pyridine ring, yielding the final product, this compound. This approach is advantageous for its use of readily available starting materials and amenability to large-scale production.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Moles (mol)Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC-MS)
1N-Oxidation2,3-Dimethylpyridine2,3-Dimethylpyridine-N-oxide107.151.0123.15114.5~93%>98%
2Cyanation2,3-Dimethylpyridine-N-oxideThis compound123.150.9118.9498.7~83%>99%

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide

Materials:

  • 2,3-Dimethylpyridine (107.15 g, 1.0 mol)

  • Glacial Acetic Acid (500 mL)

  • Hydrogen Peroxide (30% aqueous solution, 113.4 mL, 1.1 mol)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-dimethylpyridine (107.15 g, 1.0 mol) in glacial acetic acid (500 mL).

  • Cool the solution to 15-20°C in an ice-water bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 113.4 mL, 1.1 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2,3-Dimethylpyridine-N-oxide as a solid.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford a white crystalline solid.

Step 2: Synthesis of this compound

Materials:

  • 2,3-Dimethylpyridine-N-oxide (123.15 g, 1.0 mol)

  • Trimethylsilyl cyanide (TMSCN) (119.27 g, 1.2 mol)

  • Anhydrous Dichloromethane (1 L)

  • Triethylamine (121.4 g, 1.2 mol)

  • Hydrochloric Acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2,3-Dimethylpyridine-N-oxide (123.15 g, 1.0 mol) in anhydrous dichloromethane (1 L).

  • Add triethylamine (121.4 g, 1.2 mol) to the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN) (119.27 g, 1.2 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid (500 mL).

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 300 mL) and brine (300 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield a pure product.

Mandatory Visualization

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation 2,3-Dimethylpyridine 2,3-Dimethylpyridine Reaction_1 H2O2, Acetic Acid 2,3-Dimethylpyridine->Reaction_1 1.0 eq 2,3-Dimethylpyridine-N-oxide 2,3-Dimethylpyridine-N-oxide Reaction_1->2,3-Dimethylpyridine-N-oxide ~93% Yield 2,3-Dimethylpyridine-N-oxide_2 2,3-Dimethylpyridine-N-oxide Reaction_2 TMSCN, Triethylamine 2,3-Dimethylpyridine-N-oxide_2->Reaction_2 1.0 eq This compound This compound Reaction_2->this compound ~83% Yield

Application Notes and Protocols for the Synthesis of Corrosion Inhibitors from 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel corrosion inhibitors derived from 5,6-Dimethylnicotinonitrile. The synthesized compounds, primarily aminopyrimidine derivatives, are evaluated for their efficacy in preventing the corrosion of various metals in acidic environments.

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors, primarily by adsorbing onto the metal surface and forming a protective barrier.[1][2] Pyrimidine derivatives, a class of nitrogen-containing heterocyclic compounds, have shown significant promise as corrosion inhibitors for various metals and alloys, including steel and copper, in acidic media.[3][4][5] Their effectiveness is attributed to the presence of multiple nitrogen atoms and π-electrons in their structure, which facilitate strong adsorption onto the metal surface.[6]

This document outlines the synthesis of potent corrosion inhibitors starting from this compound. The nitrile group serves as a versatile precursor for the construction of the pyrimidine ring. The subsequent sections detail the synthetic protocols, experimental methodologies for performance evaluation, and a summary of the inhibition efficiencies of related compounds.

Synthesis of Aminopyrimidine-Based Corrosion Inhibitors

A common and effective strategy for synthesizing corrosion inhibitors from nicotinonitriles is the construction of a pyrimidine ring. This is typically achieved through a cyclocondensation reaction between the nicotinonitrile derivative and a suitable reagent like guanidine.

General Synthesis Protocol: 2-Amino-4,5-dimethyl-phenyl-pyrimidine (A-DMPP) from this compound

This protocol describes a general procedure for the synthesis of a 2-aminopyrimidine derivative from this compound.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or other strong base)

  • Ethanol (anhydrous)

  • Hydrochloric acid (for pH adjustment)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride and stir until it dissolves completely.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • The resulting precipitate is the crude product. Filter the precipitate and wash it with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-Amino-4,5-dimethyl-phenyl-pyrimidine (A-DMPP).

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Experimental Protocols for Corrosion Inhibition Studies

The performance of the synthesized corrosion inhibitors is evaluated using standard electrochemical and gravimetric methods.

Weight Loss Method

This is a simple and direct method to determine the corrosion rate and the inhibition efficiency.[7][8][9]

Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄)

  • Synthesized corrosion inhibitor

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Beakers

  • Nylon thread

  • Abrasive papers of different grades

  • Acetone

  • Distilled water

  • Drying oven

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons using successively finer grades of abrasive paper to achieve a smooth, mirror-like surface.[10] Degrease the coupons by washing with acetone, followed by rinsing with distilled water, and finally drying in a warm air stream.[7]

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).

  • Immersion: Suspend the weighed coupons in beakers containing the corrosive medium with and without different concentrations of the synthesized inhibitor using nylon threads. Ensure the coupons are fully immersed.[7]

  • Exposure: Maintain the beakers at a constant temperature (e.g., 25 °C, 50 °C) in a water bath for a specified period (e.g., 6 hours, 24 hours).

  • Cleaning and Final Weighing: After the exposure period, remove the coupons from the solutions, wash them with distilled water to remove any corrosion products, clean them with a suitable cleaning solution (e.g., a solution containing HCl and hexamine), rinse with distilled water, dry thoroughly, and re-weigh them (W_final).

  • Calculation:

    • Corrosion Rate (CR) in mm/year can be calculated using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.[11]

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides information on both the anodic and cathodic reactions of the corrosion process and helps in classifying the inhibitor as anodic, cathodic, or mixed-type.[12]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): Metal specimen (e.g., mild steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without the inhibitor

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by immersing the working electrode in the solution for about 30-60 minutes until a stable OCP is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[13]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the electrode potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic curves to their intersection point.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism, the properties of the protective film, and the kinetics of the electrochemical processes at the metal/solution interface.[14][15][16]

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Electrochemical cell with a three-electrode setup (as in potentiodynamic polarization)

  • Corrosive solution with and without the inhibitor

Procedure:

  • Electrode and Cell Setup: Prepare the electrode and set up the electrochemical cell as described for the potentiodynamic polarization measurements.

  • OCP Stabilization: Allow the working electrode to reach a stable OCP in the test solution.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[17]

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the electrochemical system and extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion protection.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Data Presentation

The following tables summarize the inhibition efficiencies of various nicotinonitrile and pyrimidine derivatives as reported in the literature. This data provides a benchmark for the performance of newly synthesized inhibitors.

Table 1: Inhibition Efficiency of Nicotinonitrile Derivatives

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN)C-steel1 M HCl25 ppm93.8[18]
4,6-dimethyl-2-(phenylamino) nicotinonitrile (DPAN)C-steel1 M HCl25 ppm91.2[18]
4,6-dimethyl-2-(methylamino)-nicotinonitrileBrass Alloy1 M HNO₃180 ppm94[19]
2-(dimethylamino)-4,6-dimethyl-nicotinonitrileBrass Alloy1 M HNO₃180 ppm95[19]
2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrileBrass Alloy1 M HNO₃180 ppm96[19]

Table 2: Inhibition Efficiency of Pyrimidine Derivatives

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2,6-Dimethylpyrimidine-2-amineC-steel2 M HCl1x10⁻³ M85.2 (Weight Loss)[20]
2,6-Dimethylpyrimidine-2-amineC-steel2 M HCl1x10⁻³ M87.5 (EIS)[20]
4,6-diamino-2-pyrimidinethiolMild Steel0.1 M HClNot SpecifiedHigh[1]
DTEBTAC (a mercaptopyrimidine derivative)N80 SteelHCl1%High[1]
5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneIronAcidic MediaOptimum98.5[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for synthesizing and evaluating corrosion inhibitors from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Corrosion Inhibition Evaluation start This compound reaction Cyclocondensation with Guanidine start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization inhibitor Synthesized Inhibitor characterization->inhibitor coupon_prep Metal Coupon Preparation inhibitor->coupon_prep weight_loss Weight Loss Measurement coupon_prep->weight_loss electrochemical Electrochemical Studies coupon_prep->electrochemical analysis Data Analysis & IE% Calculation weight_loss->analysis pdp Potentiodynamic Polarization electrochemical->pdp eis Electrochemical Impedance Spectroscopy electrochemical->eis pdp->analysis eis->analysis

Caption: Experimental workflow for synthesis and evaluation.

Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by the synthesized aminopyrimidine derivatives involves their adsorption on the metal surface, forming a protective film that isolates the metal from the corrosive environment.

inhibition_mechanism cluster_solution Corrosive Solution cluster_metal Metal Surface H_plus H⁺ ions Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) H_plus->Cathodic_Site Attacks Cl_minus Cl⁻ ions Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl_minus->Anodic_Site Attacks Inhibitor Inhibitor Molecules Protective_Film Adsorbed Protective Film Inhibitor->Protective_Film Adsorption Protective_Film->Anodic_Site Blocks Anodic Reaction Protective_Film->Cathodic_Site Blocks Cathodic Reaction

Caption: Mechanism of corrosion inhibition by adsorption.

References

Application Notes and Protocols for the Preparation of Muscarinic Receptor Modulators from 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of potent and selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) starting from 5,6-dimethylnicotinonitrile. The synthetic strategy leverages the structural core of this compound to construct a tricyclic pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine scaffold, a key feature of a novel class of M4 PAMs. These compounds have demonstrated potential for the treatment of various neurological and psychiatric disorders. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the signaling pathway and experimental workflow.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors that mediate a wide range of physiological functions in the central and peripheral nervous systems.[1][2][3] The M4 subtype, in particular, has emerged as a promising therapeutic target for neurological and psychiatric conditions such as schizophrenia and Parkinson's disease.[4] Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, acetylcholine, thereby offering greater subtype selectivity and a potentially better side-effect profile compared to orthosteric agonists.[5][6]

This document outlines a synthetic route to a class of tricyclic M4 PAMs, exemplified by compounds such as VU6008677, starting from the readily available this compound. The key synthetic transformation involves the construction of a thieno[2,3-b]pyridine intermediate, which then undergoes cyclization to form the final tricyclic core.

Signaling Pathway of M4 Muscarinic Acetylcholine Receptors

M4 receptors primarily couple to the Gi/o family of G proteins.[3][7] Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs). M4 PAMs bind to an allosteric site on the receptor, enhancing the binding affinity and/or efficacy of acetylcholine, thus potentiating this signaling cascade.

M4_Signaling_Pathway M4R M4 mAChR G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion_out GIRK->K_ion_out ACh Acetylcholine (Orthosteric Agonist) ACh->M4R Binds PAM M4 PAM (Allosteric Modulator) PAM->M4R Binds & Potentiates ATP ATP ATP->AC K_ion_in K_ion_in->GIRK caption M4 Muscarinic Receptor Signaling Pathway.

Caption: M4 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The synthesis of the target tricyclic M4 PAMs from this compound can be achieved through a multi-step sequence. The overall workflow is depicted below.

Synthesis_Workflow start This compound step1 Step 1: Amination (e.g., Chichibabin reaction or similar) start->step1 intermediate1 2-Amino-5,6-dimethylnicotinonitrile step1->intermediate1 step2 Step 2: Gewald Reaction (with sulfur and an active methylene compound) intermediate1->step2 intermediate2 Substituted Thieno[2,3-b]pyridine step2->intermediate2 step3 Step 3: Cyclization (e.g., with a formamide equivalent) intermediate2->step3 intermediate3 Tricyclic Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine Core step3->intermediate3 step4 Step 4: Functionalization (e.g., Nucleophilic Aromatic Substitution) intermediate3->step4 final_product Target M4 PAM step4->final_product caption Synthetic Workflow from this compound.

Caption: Synthetic Workflow from this compound.

Step 1: Synthesis of 2-Amino-5,6-dimethylnicotinonitrile

Objective: To introduce an amino group at the 2-position of the pyridine ring of this compound.

Protocol:

  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., N,N-dimethylformamide), add sodium amide (NaNH2, 1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5,6-dimethylnicotinonitrile.

Step 2: Synthesis of the Substituted Thieno[2,3-b]pyridine Intermediate

Objective: To construct the thiophene ring fused to the pyridine core via a Gewald reaction.

Protocol:

  • To a suspension of 2-amino-5,6-dimethylnicotinonitrile (1.0 eq) and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol or methanol), add an active methylene compound (e.g., a ketone or an ester, 1.1 eq) and a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Step 3: Synthesis of the Tricyclic Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine Core

Objective: To form the third ring of the tricyclic system.

Protocol:

  • A mixture of the substituted thieno[2,3-b]pyridine intermediate (1.0 eq) in an excess of a formamide equivalent (e.g., formamide or N,N-dimethylformamide dimethyl acetal) is heated to 150-180 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the crude tricyclic core.

  • Further purification can be achieved by recrystallization or column chromatography.

Step 4: Synthesis of the Final M4 PAM

Objective: To introduce the desired substituent on the tricyclic core, which is crucial for M4 PAM activity. This is typically achieved through a nucleophilic aromatic substitution reaction.

Protocol:

  • The tricyclic core may require activation, for example, by chlorination of a hydroxyl group if present.

  • To a solution of the activated tricyclic core (1.0 eq) in a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide), add the desired nucleophile (e.g., an amine, 1.2 eq) and a base (e.g., potassium carbonate or diisopropylethylamine).

  • Heat the reaction mixture to 80-120 °C and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by preparative high-performance liquid chromatography (HPLC) or column chromatography to yield the target M4 PAM.

Data Presentation

The following table summarizes the pharmacological data for a representative M4 PAM, VU6008677, synthesized through a similar route.

Compound IDM4 EC50 (nM)M4 Max Response (%)M1 EC50 (nM)M2 EC50 (nM)M3 EC50 (nM)M5 EC50 (nM)
VU6008677 13095>30,000>30,000>30,000>30,000

Data is illustrative and based on published literature for similar compounds.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the synthesis of a novel class of M4 muscarinic receptor PAMs starting from this compound. The described synthetic route is robust and allows for the generation of diverse analogs for structure-activity relationship studies. The resulting compounds are highly selective for the M4 receptor and represent promising leads for the development of new therapeutics for a range of CNS disorders. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs and target molecules.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring of 5,6-Dimethylnicotinonitrile. This versatile building block is a key starting material for the synthesis of a diverse range of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science. The protocols detailed below focus on key transformations at the C2 position of the pyridine ring, including halogenation, palladium-catalyzed cross-coupling reactions, and the formation of fused heterocyclic systems.

Chlorination of this compound

The introduction of a halogen atom at the C2 position is a crucial first step for subsequent cross-coupling reactions. This is typically achieved by converting the corresponding 2-pyridone to the 2-chloro derivative.

Experimental Protocol: Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile

This protocol is adapted from a general procedure for the synthesis of 2-chloronicotinonitriles.[1]

Materials:

  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • Phosphorus pentachloride (PCl₅) (optional, 1.0 - 1.5 eq)

  • Toluene or anhydrous acetonitrile (solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Carefully add phosphorus oxychloride. If the reaction is sluggish, phosphorus pentachloride can be added.

  • The reaction mixture is heated to reflux (typically 100-110 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then slowly and carefully poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 2-Chloro-5,6-dimethylnicotinonitrile can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative):

Starting MaterialReagentsSolventReaction Time (h)Yield (%)Reference
2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamidePOCl₃None588.4[2]
Nicotinamide-1-oxidePCl₅, POCl₃None0.535-39[1]

Palladium-Catalyzed Cross-Coupling Reactions

2-Chloro-5,6-dimethylnicotinonitrile serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C2 position.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5,6-dimethylnicotinonitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an arylboronic acid.[3][4][5][6]

Experimental Protocol:

  • To a dry Schlenk flask, add 2-Chloro-5,6-dimethylnicotinonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and water.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative for Suzuki Coupling of Chloro-pyridines):

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100-95[3]
2-IodocycloenonePhenylboronic acidPd(0)/CNa₂CO₃DME/H₂O25-95[4]
3,5-bis(trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃/LigandKF1,4-Dioxane--82[5]
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5,6-dimethylnicotinonitrile Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[7][8][9][10]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with 2-Chloro-5,6-dimethylnicotinonitrile (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOt-Bu, 1.5-2.5 eq).

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is added.

  • The reaction vessel is sealed and heated to 80-120 °C for 12-24 hours.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Quantitative Data (Representative for Buchwald-Hartwig Amination):

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2,5-Dichloro-4,6-pyrimidinediamineVariousPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1001660-88
Aryl HalidesPrimary AminePd(OAc)₂ / (R)-DTBM-SEGPHOSNaOt-BuToluene8012up to 99
Aryl BromidesSecondary AminePd(OAc)₂ / P(o-tolyl)₃NaOt-BuToluene1002-775-98
Sonogashira Coupling: Synthesis of 2-Alkynyl-5,6-dimethylnicotinonitriles

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[2][11][12][13]

Experimental Protocol:

  • A mixture of 2-Chloro-5,6-dimethylnicotinonitrile (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq), and a base (e.g., triethylamine or diisopropylamine) is prepared in a Schlenk flask under an inert atmosphere.

  • The terminal alkyne (1.1-1.5 eq) is added, and the mixture is stirred at room temperature to 80 °C for 4-24 hours.

  • Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Quantitative Data (Representative for Sonogashira Coupling):

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl BromidesPhenylacetylenePd(PhCN)₂Cl₂/P(t-Bu)₃Cs₂CO₃DioxaneRT91[11]
Aryl IodidesVarious AlkynesPd₂(dba)₃/Bis-imidazolyl ligandPiperidineToluene110up to 98[2]
Aryl BromidesUnactivated AlkynesNiCl₂(PCy₃)₂K₃PO₄t-AmylOH10070-98[14]

Synthesis of Fused Heterocyclic Systems

The nitrile and a suitably introduced functional group at the C2 position can be utilized to construct fused heterocyclic rings, leading to novel scaffolds for drug discovery.

Synthesis of 3-Amino-5,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

This protocol involves the reaction of 2-Chloro-5,6-dimethylnicotinonitrile with hydrazine, followed by cyclization.

Experimental Protocol:

  • Hydrazinolysis: To a solution of 2-Chloro-5,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent like ethanol or isopropanol, add hydrazine hydrate (2.0-5.0 eq).

  • The reaction mixture is heated to reflux for 2-6 hours. The formation of 2-Hydrazinyl-5,6-dimethylnicotinonitrile can be monitored by TLC.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate hydrazinyl derivative.

  • Cyclization: The 2-Hydrazinyl-5,6-dimethylnicotinonitrile can undergo spontaneous or induced cyclization to form the pyrazolo[3,4-b]pyridine ring system. In some cases, heating the hydrazinyl intermediate in a high-boiling solvent like DMF or acetic acid can facilitate the cyclization.

  • The product, 3-Amino-5,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. Purification can be achieved by recrystallization.

Note: The synthesis of pyrazolo[3,4-b]pyridines often involves the cyclization of a 2-hydrazinopyridine derivative.[15][16][17][18][19]

Visualizations

Reaction Workflow for Functionalization of this compound

G start This compound pyridone 5,6-Dimethyl-2-pyridone start->pyridone Oxidation chloro 2-Chloro-5,6-dimethylnicotinonitrile pyridone->chloro POCl3 aryl 2-Aryl-5,6-dimethylnicotinonitrile chloro->aryl Suzuki Coupling (ArB(OH)2, Pd cat.) amino 2-Amino-5,6-dimethylnicotinonitrile chloro->amino Buchwald-Hartwig (R2NH, Pd cat.) alkynyl 2-Alkynyl-5,6-dimethylnicotinonitrile chloro->alkynyl Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) hydrazinyl 2-Hydrazinyl-5,6-dimethylnicotinonitrile chloro->hydrazinyl Hydrazine Hydrate pyrazolo 3-Amino-5,6-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrazinyl->pyrazolo Cyclization

Caption: Key functionalization pathways of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)L2-X] pd0->pd_complex Oxidative Addition (Ar-X) pd_boronate [Ar-Pd(II)L2-Ar'] pd_complex->pd_boronate Transmetalation (Ar'B(OH)2, Base) pd_boronate->pd0 Reductive Elimination product Ar-Ar' pd_boronate->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)L2-X] pd0->pd_complex Oxidative Addition (Ar-X) pd_amido [Ar-Pd(II)L2-NR2] pd_complex->pd_amido Amine Coordination & Deprotonation (HNR2, Base) pd_amido->pd0 Reductive Elimination product Ar-NR2 pd_amido->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

These protocols and data provide a solid foundation for researchers to explore the functionalization of this compound, enabling the synthesis of novel compounds for various applications in drug discovery and materials science. It is recommended to consult the cited literature for more detailed information and specific examples.

References

Application Note and Protocol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Analytical Characterization of 5,6-Dimethylnicotinonitrile

This document provides a comprehensive overview of the analytical methodologies for the characterization of this compound, a key intermediate in pharmaceutical synthesis. The following protocols and application notes are designed to offer researchers, scientists, and drug development professionals a robust framework for ensuring the identity, purity, and quality of this compound.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound (CAS No: 113124-09-7) is presented below. These parameters are fundamental for the development of analytical methods.

PropertyValue/InformationSource
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.165 g/mol [1]
Boiling Point 262.0 ± 35.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 100.1 ± 11.1 °C[2]
SMILES CC1=C(C)N=CC(=C1)C#N[1]
InChI Key WKGURDJVSXADDE-UHFFFAOYSA-N[2]
Storage Condition Sealed in dry, Room Temperature[2]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.

Application Note: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a primary method for determining the purity of this compound and quantifying it in reaction mixtures or as a final product. The method offers high resolution, sensitivity, and reproducibility. A C18 column is typically effective for separating the compound from polar and non-polar impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in mobile phase (e.g., Acetonitrile/Water) A->B C Filter sample through 0.45 µm syringe filter B->C G Inject Sample (20 µL) C->G D Prepare Mobile Phase (e.g., ACN:Phosphate Buffer) E Degas Mobile Phase D->E F Equilibrate HPLC System with Mobile Phase E->F F->G H Chromatographic Separation (C18 Column) G->H I Detect at 260 nm (DAD) H->I J Integrate Chromatogram Peaks I->J K Calculate Purity (% Area) J->K L Quantify using Calibration Curve J->L

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol:

  • Instrumentation: An HPLC system with a Diode Array Detector (DAD) or UV detector.[3]

  • Column: Kinetex C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[3]

  • Mobile Phase: A mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.0) in a 25:75 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.[3]

  • Injection Volume: 20 µL.[5]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Analysis

Parameter Expected Value/Range Purpose
Retention Time (t_R) Compound-specific (e.g., 5-8 min) Identification
Peak Area Proportional to concentration Quantification
Purity (% Area) > 99.0% (for pure standard) Quality Control
Linearity (R²) > 0.999 Method Validation

| LOD/LOQ | ng/mL range | Sensitivity Assessment |

Application Note: GC-MS is a powerful technique for identifying and quantifying this compound, especially for assessing volatile organic impurities. The gas chromatograph separates components of the sample, which are then ionized and detected by the mass spectrometer, providing both molecular weight and fragmentation patterns for structural confirmation.[6]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare sample solution (e.g., 1 mg/mL in Acetone) B Filter if necessary A->B C Inject Sample (1 µL) into GC Inlet (250°C) B->C D Separation on HP-5ms Column C->D E Elute into MS D->E F Electron Ionization (70 eV) E->F G Mass Analysis (m/z 40-450) F->G H Analyze Total Ion Chromatogram (TIC) G->H I Extract Mass Spectrum for each peak H->I J Identify Molecular Ion (M+) I->J K Compare fragmentation pattern with library/reference J->K

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[7]

  • Column: Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent capillary column.[7][8]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp at 25°C/min to 150°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.[7]

  • Injection Mode: Splitless, 1 µL injection volume.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 450.

Data Presentation: GC-MS Analysis

Parameter Expected Value/Information Purpose
Retention Time (t_R) Compound-specific Identification
Molecular Ion (M⁺) m/z = 132 Molecular Weight Confirmation
Key Fragments e.g., m/z 117 ([M-CH₃]⁺) Structural Confirmation

| Purity (% Area) | > 99.0% (from TIC) | Impurity Profiling |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Application Note: NMR spectroscopy is the most definitive analytical technique for the unambiguous structural elucidation of this compound.[9] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule.

Experimental Workflow for NMR Analysis

NMR_Workflow A Dissolve 5-10 mg sample in ~0.6 mL deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Add TMS as internal standard (δ = 0.00 ppm) A->B C Transfer to NMR tube B->C D Place tube in NMR spectrometer C->D E Lock, Tune, and Shim D->E F Acquire ¹H and ¹³C Spectra E->F G Process Data (Fourier Transform, Phase Correction, Baseline Correction) F->G H Analyze Spectra: Chemical Shift, Integration, Multiplicity, Coupling G->H I Confirm Structure H->I Characterization_Flow cluster_primary Primary Characterization cluster_secondary Definitive Structure & Purity cluster_thermal Physical Properties Start This compound (New Batch / Sample) FTIR FTIR (Functional Group ID) Start->FTIR Quick Check GCMS GC-MS (Molecular Weight & Volatiles) Start->GCMS Initial ID Thermal DSC / TGA (Melting Point, Stability) Start->Thermal NMR NMR (¹H, ¹³C) (Unambiguous Structure) FTIR->NMR GCMS->NMR Confirms MW HPLC HPLC (Purity & Quantification) NMR->HPLC Definitive ID Report Certificate of Analysis (Complete Profile) NMR->Report Structural Proof HPLC->Report Final Purity Thermal->Report Physical Data

References

Application Note: A Step-by-Step Guide to the Synthesis of 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 5,6-Dimethylnicotinonitrile (also known as 2-cyano-5,6-dimethylpyridine), a key heterocyclic building block in medicinal chemistry. The described methodology is a modified Reissert-Henze reaction, which involves the cyanation of the corresponding pyridine N-oxide. This protocol offers high regioselectivity and excellent yields, making it suitable for laboratory-scale synthesis.

Reaction Principle

The synthesis is based on the cyanation of a pyridine 1-oxide. Specifically, 2,3-Lutidine-N-oxide (2,3-dimethylpyridine-1-oxide) is treated with a cyanide source, such as trimethylsilanecarbonitrile (TMSCN), in the presence of an acylating agent like dimethylcarbamoyl chloride.[1][2] This approach is a significant improvement over classical methods, offering high yields and selectively introducing the nitrile group at the C2 position of the pyridine ring.[1]

Experimental Protocol

2.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
2,3-Lutidine-N-oxide123.1510.01.23 gStarting Material
Dimethylcarbamoyl chloride107.5410.00.88 mLAcylating Agent
Trimethylsilanecarbonitrile (TMSCN)99.2210.01.33 mLCyanide Source
Dichloromethane (DCM), anhydrous84.93-50 mLSolvent
Saturated Sodium Bicarbonate (aq.)--30 mLQuenching Agent
Ethyl Acetate88.11-3 x 30 mLExtraction Solvent
Anhydrous Sodium Sulfate142.04-~5 gDrying Agent
Silica Gel (230-400 mesh)--As neededStationary Phase
Hexane/Ethyl Acetate Mixture--As neededMobile Phase

2.2 Equipment

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • Fume hood

2.3 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.23 g (10.0 mmol) of 2,3-Lutidine-N-oxide in 50 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add 0.88 mL (10.0 mmol) of dimethylcarbamoyl chloride to the stirred solution.

  • Addition of Cyanide Source: Slowly add 1.33 mL (10.0 mmol) of trimethylsilanecarbonitrile (TMSCN) dropwise to the reaction mixture over 10-15 minutes. Caution: TMSCN is highly toxic and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-15 hours.[1] The progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 30 mL of ethyl acetate.

  • Workup - Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: Typically a white to light yellow solid.

  • Molecular Formula: C₈H₈N₂[3]

  • Molecular Weight: 132.16 g/mol [3]

  • ¹H NMR & ¹³C NMR: To confirm the structure and regiochemistry of cyanation.

  • Mass Spectrometry: To confirm the molecular weight.

Visualizations

Reaction_Scheme reactant1 2,3-Lutidine-N-oxide solvent DCM, rt, 12-15h reactant1->solvent reactant2 TMSCN + Dimethylcarbamoyl chloride reactant2->solvent product This compound solvent->product

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_workup Workup & Purification Setup Dissolve Reactant in DCM Addition Add Reagents at 0°C Setup->Addition Reaction Stir at Room Temp (12-15h) Addition->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterization Product Characterization (NMR, MS) Purify->Characterization

Caption: Step-by-step experimental workflow for synthesis and purification.

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Trimethylsilanecarbonitrile (TMSCN) is highly toxic upon inhalation, ingestion, and skin contact. It reacts with water or moisture to release hydrogen cyanide (HCN) gas. Handle with extreme caution and have a cyanide antidote kit available.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Handle all chemicals and solvents according to their Safety Data Sheets (SDS).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-Dimethylnicotinonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My yield of 5-methylnicotinic acid from the oxidation of 3,5-lutidine is significantly lower than reported. What are the possible causes and solutions?

Low yields in the oxidation of 3,5-lutidine (3,5-dimethylpyridine) to 5-methylnicotinic acid are a common problem. Several factors can contribute to this issue.

Possible Causes:

  • Incomplete Reaction: The oxidation may not have gone to completion.

  • Over-oxidation: The desired product, 5-methylnicotinic acid, can be further oxidized to pyridine-3,5-dicarboxylic acid, a common byproduct.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction may be slow or incomplete. If it's too high, it can promote over-oxidation.

  • Inefficient Oxidizing Agent: The choice and quality of the oxidizing agent are crucial.

  • Issues with Work-up and Purification: Product loss can occur during the isolation and purification steps.

Troubleshooting Solutions:

Solution Description Key Considerations
Optimize Reaction Time and Temperature Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. For potassium permanganate (KMnO₄) oxidation, a temperature of around 75°C for an extended period (e.g., 85 hours) has been reported, while with hydrogen peroxide in sulfuric acid, temperatures of 110-150°C for 5-20 hours are used.[1]A balance must be struck to ensure complete conversion of the starting material while minimizing the formation of the dicarboxylic acid byproduct.
Choice of Oxidizing Agent While potassium permanganate is a common choice, it can lead to the formation of manganese dioxide, which can complicate filtration.[1][2] An alternative is using hydrogen peroxide in concentrated sulfuric acid, which has been reported to give yields of around 60%.[1]The hydrogen peroxide method avoids the formation of solid byproducts, simplifying the work-up.
Controlled Addition of Oxidant Add the oxidizing agent portion-wise to control the reaction's exothermicity and minimize localized high concentrations that can lead to over-oxidation.This is particularly important when using strong oxidants like KMnO₄.
pH Adjustment during Work-up Careful pH adjustment during the work-up is critical for separating 5-methylnicotinic acid from the pyridine-3,5-dicarboxylic acid byproduct. The dicarboxylic acid is less soluble at a lower pH (around 0.3-0.6), allowing for its removal by filtration before precipitating the desired product at a higher pH (around 2.5-3.2).[2]Use a calibrated pH meter for precise control.
Purification of the Carboxylic Acid Recrystallization from a suitable solvent, such as ethanol, can be used to purify the crude 5-methylnicotinic acid.[2]Ensure the crude product is sufficiently dry before recrystallization.

Q2: I am having difficulty converting 5-methylnicotinic acid to 5-methylnicotinamide. What are the best practices for this amidation step?

The conversion of a carboxylic acid to a primary amide typically involves activation of the carboxylic acid followed by reaction with an ammonia source.

Possible Causes of Low Yield:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species.

  • Harsh Reaction Conditions: High temperatures can lead to side reactions.

  • Incomplete Reaction: The reaction may not have reached completion.

Troubleshooting Solutions:

Solution Description Key Considerations
Use of Thionyl Chloride (SOCl₂) A common and effective method is to first convert the 5-methylnicotinic acid to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with ammonia to form the amide.This is a two-step process that requires careful handling of the reactive acid chloride intermediate.
Direct Amidation with a Coupling Agent Use a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct reaction between the carboxylic acid and an ammonia source.This is a one-pot procedure that often proceeds under milder conditions.
Reaction with Ammonia Heating the carboxylic acid with a source of ammonia, such as ammonium hydroxide, can form the amide, but this often requires high temperatures and may not be high-yielding.This is a simpler but potentially less efficient method.

Q3: The dehydration of 5-methylnicotinamide to this compound is giving a poor yield. How can I improve this final step?

The dehydration of a primary amide to a nitrile is a standard transformation, but the choice of dehydrating agent and reaction conditions are critical for achieving a high yield.

Possible Causes of Low Yield:

  • Ineffective Dehydrating Agent: The chosen reagent may not be powerful enough to effect the dehydration.

  • Decomposition of Starting Material or Product: Harsh dehydrating agents or high temperatures can cause degradation.

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Difficult Purification: The product may be difficult to isolate from the reaction mixture.

Troubleshooting Solutions:

Solution Description Key Considerations
Phosphorus Pentoxide (P₂O₅) A classic and effective dehydrating agent for this transformation is phosphorus pentoxide. The reaction is typically performed by heating the amide with P₂O₅.[3]The reaction can be vigorous and requires careful control of the heating. The work-up involves quenching the excess P₂O₅.
Thionyl Chloride (SOCl₂) Thionyl chloride can also be used for the dehydration of amides to nitriles.[4]This reagent is highly reactive and should be handled with care in a well-ventilated fume hood.
Other Dehydrating Agents Other reagents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) can also be effective.The choice of reagent may depend on the scale of the reaction and the presence of other functional groups.
Purification by Distillation or Crystallization The final product, this compound, can be purified by distillation under reduced pressure or by recrystallization.The choice of purification method will depend on the physical properties of the product.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the synthesis of this compound from 3,5-lutidine?

A: The overall yield will be a product of the yields of the individual steps. The oxidation of 3,5-lutidine to 5-methylnicotinic acid has been reported with yields around 60%.[1] The subsequent amidation and dehydration steps are typically high-yielding (often >80-90%) with proper optimization. Therefore, a reasonable target for the overall yield would be in the range of 40-50%.

Q: What are the main safety precautions to consider during this synthesis?

A:

  • Oxidation Step: The oxidation reactions can be exothermic. Use appropriate cooling and controlled addition of reagents. Potassium permanganate is a strong oxidant and should be handled with care.

  • Use of Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Dehydration with P₂O₅: This reaction can be vigorous. Use a setup that allows for pressure release and perform the reaction with caution.

Q: How can I monitor the progress of each reaction step?

A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of all three steps. Choose an appropriate solvent system that provides good separation between the starting material, product, and any major byproducts. For the carboxylic acid and amide, staining with an appropriate indicator (e.g., potassium permanganate stain) may be necessary for visualization.

Q: What are the key analytical techniques to confirm the identity and purity of the final product?

A:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency (typically around 2220-2260 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.

Experimental Protocols

Protocol 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid (Hydrogen Peroxide Method)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,5-lutidine (1 equivalent) in concentrated sulfuric acid.

  • Heat the mixture to 110-130°C.

  • Slowly add 30% hydrogen peroxide (2-3 equivalents) dropwise over a period of several hours, maintaining the reaction temperature.

  • After the addition is complete, continue to heat the reaction mixture for 5-20 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to 3-4 with a concentrated sodium hydroxide solution.

  • The precipitated 5-methylnicotinic acid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from ethanol.[1]

Protocol 2: Amidation of 5-Methylnicotinic Acid (Thionyl Chloride Method)

  • In a round-bottom flask, suspend 5-methylnicotinic acid (1 equivalent) in an inert solvent such as toluene.

  • Add thionyl chloride (1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in an inert solvent like dichloromethane.

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated ammonium hydroxide solution dropwise.

  • Stir the mixture for 1-2 hours at room temperature.

  • Filter the solid product, wash with water, and dry to obtain 5-methylnicotinamide.

Protocol 3: Dehydration of 5-Methylnicotinamide to this compound (Phosphorus Pentoxide Method)

  • In a dry round-bottom flask, thoroughly mix 5-methylnicotinamide (1 equivalent) with phosphorus pentoxide (1.5-2 equivalents).

  • Heat the mixture gently at first, then more strongly, under reduced pressure.

  • The product, this compound, will distill over and can be collected in a cooled receiving flask.

  • The collected product can be further purified by redistillation or recrystallization.[3]

Data Presentation

Table 1: Comparison of Reported Yields for the Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Potassium PermanganateWater7585~21[1]
Hydrogen PeroxideSulfuric Acid150560[1]

Visualizations

SynthesisWorkflow Start 3,5-Dimethylpyridine (3,5-Lutidine) Step1 Step 1: Oxidation Start->Step1 KMnO₄ or H₂O₂/H₂SO₄ Intermediate1 5-Methylnicotinic Acid Step1->Intermediate1 Yield: ~21-60% Step2 Step 2: Amidation Intermediate1->Step2 1. SOCl₂ 2. NH₃ Intermediate2 5-Methylnicotinamide Step2->Intermediate2 Step3 Step 3: Dehydration Intermediate2->Step3 P₂O₅ or SOCl₂ End This compound Step3->End

Caption: Synthetic workflow for this compound.

TroubleshootingYield Problem Low Yield in Oxidation Step Cause1 Incomplete Reaction Problem->Cause1 Cause2 Over-oxidation to Di-acid Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Solution1 Increase Reaction Time Monitor by TLC Cause1->Solution1 Solution2 Optimize pH during Work-up (pH 0.5 then pH 3.0) Cause2->Solution2 Solution3 Adjust Temperature (e.g., 110-130°C for H₂O₂ method) Cause3->Solution3

Caption: Troubleshooting low yield in the oxidation step.

References

Technical Support Center: Synthesis of 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethylnicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a two-step process:

  • Gewald Reaction: The synthesis begins with the Gewald reaction, a multi-component condensation of 2-butanone, malononitrile, and elemental sulfur in the presence of a basic catalyst to form the intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile.[1][2]

  • Aromatization: The thiophene intermediate is then subjected to an aromatization reaction to form the final pyridine ring of this compound. This step often involves treatment with an oxidizing agent.[3]

Q2: What are the critical parameters to control during the Gewald reaction step?

The success of the Gewald reaction is highly dependent on several factors:

  • Base Selection: The choice of base is crucial for promoting the initial Knoevenagel condensation between 2-butanone and malononitrile. Morpholine or triethylamine are commonly used.

  • Reaction Temperature: The reaction is typically carried out at a moderate temperature to ensure a controlled reaction rate and minimize side product formation.

  • Stoichiometry of Reactants: The molar ratios of the ketone, nitrile, and sulfur should be carefully controlled to maximize the yield of the desired aminothiophene.

Q3: How can I monitor the progress of the synthesis?

The progress of both the Gewald reaction and the subsequent aromatization can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for tracking the consumption of starting materials and the appearance of the intermediate and final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of product purity and the detection of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture, including any volatile side products.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low Yield of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (Gewald Reaction Intermediate)

Q: My Gewald reaction is resulting in a low yield of the desired aminothiophene intermediate. What are the potential causes and how can I improve it?

A: Low yields in the Gewald reaction can be attributed to several factors. The following table summarizes potential causes and recommended solutions.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Knoevenagel Condensation The initial condensation between 2-butanone and malononitrile is a critical step.[2] Ensure the base catalyst (e.g., morpholine, triethylamine) is of good quality and used in the appropriate amount. Consider a slight excess of the base to drive the reaction forward.
Suboptimal Reaction Temperature The reaction temperature influences the rate of both the desired reaction and potential side reactions. An optimal temperature is typically between 40-60 °C. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to the formation of undesirable byproducts.
Poor Quality of Sulfur Use finely powdered elemental sulfur to ensure good reactivity. Old or clumped sulfur may have reduced activity.
Side Reactions The formation of polysulfides can occur, which may not efficiently lead to the desired product.[4] Ensure a controlled addition of sulfur and maintain a consistent reaction temperature.
Work-up and Purification Losses The aminothiophene product can be lost during extraction and purification. Ensure proper pH adjustment during the work-up to minimize the solubility of the product in the aqueous phase. Optimize the solvent system for crystallization or chromatography to maximize recovery.
Issue 2: Formation of Side Products During Aromatization

Q: I am observing significant side product formation during the aromatization of 2-amino-4,5-dimethylthiophene-3-carbonitrile. What are these byproducts and how can I minimize them?

A: The aromatization step can be challenging and may lead to the formation of several byproducts.

Potential Side Product Formation Mechanism Minimization Strategy
Over-oxidized Products The use of harsh oxidizing agents or prolonged reaction times can lead to the oxidation of the methyl groups on the pyridine ring, forming carboxylic acids or other oxidized species.Use a milder oxidizing agent and carefully monitor the reaction progress by TLC or HPLC to stop the reaction upon completion. Control the reaction temperature to avoid excessive oxidation.
Incompletely Aromatized Intermediates If the oxidation is not complete, the final product may be contaminated with partially aromatized dihydropyridine intermediates.[3]Ensure a sufficient amount of the oxidizing agent is used. The reaction time may need to be extended, with careful monitoring to avoid over-oxidation.
Polymeric Materials Under certain conditions, especially at higher temperatures or in the presence of strong acids, the starting material or product can polymerize, leading to a dark, tarry reaction mixture.Maintain a controlled reaction temperature and consider using a more dilute reaction mixture to minimize intermolecular reactions that can lead to polymerization.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (Gewald Reaction)

  • To a stirred solution of 2-butanone and malononitrile in a suitable solvent (e.g., ethanol, methanol, or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).[5]

  • Add finely powdered elemental sulfur to the mixture in portions.

  • Heat the reaction mixture to a moderate temperature (e.g., 50 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound (Aromatization)

  • Dissolve the 2-amino-4,5-dimethylthiophene-3-carbonitrile intermediate in a suitable solvent (e.g., acetic acid).[3]

  • Add an oxidizing agent (e.g., nitric acid or another suitable oxidant) portion-wise while monitoring the reaction temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Visualizations

Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_gewald Step 1: Gewald Reaction cluster_aromatization Step 2: Aromatization 2-Butanone 2-Butanone Gewald_Reaction Gewald Reaction (Base Catalyst) 2-Butanone->Gewald_Reaction Malononitrile Malononitrile Malononitrile->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Aminothiophene 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Gewald_Reaction->Aminothiophene Aromatization_Step Aromatization (Oxidizing Agent) Aminothiophene->Aromatization_Step Final_Product This compound Aromatization_Step->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Identify_Step Identify Problematic Step: Gewald Reaction or Aromatization? Start->Identify_Step Gewald_Issues Gewald Reaction Issues: - Incomplete Reaction - Low Purity of Intermediate Identify_Step->Gewald_Issues Gewald Aromatization_Issues Aromatization Issues: - Over-oxidation - Incomplete Aromatization - Polymerization Identify_Step->Aromatization_Issues Aromatization Analyze_Gewald Analyze Gewald Conditions: - Check Base Quality/Amount - Optimize Temperature - Verify Sulfur Purity Gewald_Issues->Analyze_Gewald Analyze_Aromatization Analyze Aromatization Conditions: - Use Milder Oxidant - Monitor Reaction Closely - Control Temperature Aromatization_Issues->Analyze_Aromatization Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions Analyze_Gewald->Purification Analyze_Aromatization->Purification

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Nicotinonitrile Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinonitrile derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields are a common issue in nicotinonitrile synthesis. The cause can often be traced to reaction conditions, reagents, or the stability of the intermediates.

Potential Causes & Solutions:

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction yield. Different solvents can affect reactant solubility and the reaction pathway. For instance, in certain multicomponent reactions, switching from chloroform (32% yield) or ethanol (52% yield) to methanol has been shown to increase the yield to 79%.[1]

    • Solution: Conduct small-scale trials with different solvents (e.g., methanol, ethanol, DMF, toluene, or even green solvents like eucalyptol) to find the optimal one for your specific substrate.[1]

  • Incorrect Reaction Temperature: Many steps, such as enamine formation, are temperature-sensitive.[2] Exothermic reactions that are not properly controlled can also lead to the formation of degradation products and lower yields.[3]

    • Solution: Carefully monitor and control the reaction temperature. For exothermic reactions, ensure slow addition of reagents and adequate cooling.[3] Optimize the temperature for each step of the synthesis through empirical testing.[2]

  • Incomplete Reaction: The reaction may not be running to completion due to insufficient reaction time or catalyst deactivation.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or adding a fresh portion of the catalyst if stalling is observed.

  • Water Contamination: Water formed during certain steps, like Knoevenagel condensation, can quench reagents in subsequent steps (e.g., DMF-DMA), hindering the reaction.[2]

    • Solution: Employ a desiccant or a Dean-Stark apparatus to remove water as it forms. Using solid desiccants can be particularly effective in continuous flow setups.[2]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent and the formation of side products.

    • Solution: Carefully verify the stoichiometry of your reactants. In some cases, using a slight excess of one reagent may be necessary to drive the reaction to completion.

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side reactions compete with the desired product formation, reducing yield and complicating purification.

Common Side Reactions & Prevention:

  • Dimerization: Intermediates, particularly in Knoevenagel condensations, can dimerize, reducing the amount of intermediate available for the main reaction.[2]

    • Solution: Adjusting reactant concentrations can help minimize dimerization. Lowering the concentration of the Knoevenagel condensation step has been shown to be effective.[2]

  • Hydrolysis of the Nitrile Group: The cyano (nitrile) group can be hydrolyzed to an amide or a carboxylic acid, especially under harsh acidic or basic conditions at elevated temperatures.[4][5]

    • Solution: Use milder reaction conditions where possible. If acidic or basic conditions are necessary, keep the temperature as low as feasible and minimize the reaction time. During workup, use a buffered system or neutralize the reaction mixture promptly at low temperatures.

  • Uncontrolled Exotherms: Uncontrolled temperature spikes can lead to the formation of dark red or black tar-like substances instead of the desired product.[3]

    • Solution: Add reagents portion-wise or via a syringe pump to control the rate of reaction. Ensure efficient stirring and use an ice bath or other cooling system to dissipate heat effectively.[3]

Q3: How can I effectively purify my nicotinonitrile derivative?

Purification can be challenging due to the properties of the product or the presence of persistent impurities.

Purification Strategies:

  • Crystallization: This is often the most effective method for obtaining high-purity solid products.

    • Procedure: Experiment with various solvent systems (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixtures) to find conditions that yield well-formed crystals.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel chromatography is standard.

    • Procedure: Use a gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate or acetone), to separate the components.

  • Distillation: For liquid nicotinonitriles, distillation under reduced pressure can be effective.[6]

    • Caution: Ensure the apparatus is set up correctly to prevent clogging of the condenser by solidified product.[6]

  • Charcoal Treatment: If the product is colored due to impurities, treating a solution of the product with activated charcoal can help decolorize it before crystallization or final workup.[3]

Data Presentation: Effect of Reaction Conditions on Yield

The following tables summarize quantitative data from various synthetic procedures, highlighting the impact of different experimental parameters.

Table 1: Influence of Solvent on the Yield of a Highly Functionalized Nicotinonitrile [1]

SolventYield (%)
Chloroform32
Ethanol52
Methanol79

Table 2: Optimization of Enamine Formation in Continuous Flow Synthesis [2]

EntryAl₂O₃ Column Temp (°C)3Å MS Column Temp (°C)Residence Time (min)Yield (%)
125202Not Available
22520491
32025491
41025492
53520488

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinonitrile[3]

This protocol details the synthesis of 2-chloronicotinonitrile from nicotinamide-1-oxide.

Materials:

  • Nicotinamide-1-oxide (85.0 g, 0.62 mole)

  • Phosphorus pentachloride (PCl₅) (180.0 g, 0.86 mole)

  • Phosphorus oxychloride (POCl₃) (243 mL)

  • Ice

  • Diethyl ether

  • Activated charcoal

Procedure:

  • Reaction Setup: In a 1-liter round-bottomed flask within a fume hood, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride.

  • Reagent Addition: Add phosphorus oxychloride to the solid mixture.

  • Heating: Slowly raise the temperature to 100°C over 20-25 minutes, shaking the mixture occasionally. A vigorous, spontaneous reflux will begin between 100-105°C.

  • Reflux: Once the spontaneous reaction subsides, heat the mixture under reflux for 1 hour.

  • Quenching: Allow the mixture to cool slightly and pour the oily product carefully onto a large amount of crushed ice with vigorous stirring to break up the solid product.

  • Extraction: After the ice has melted, filter the solid product. Dissolve the solid in diethyl ether.

  • Purification: Treat the ethereal solution with activated charcoal and boil for 10-15 minutes under reflux. Filter the solution by suction.

  • Isolation: Evaporate the solvent to obtain 2-chloronicotinonitrile as a white solid (Yield: 35–39%).

Protocol 2: One-Pot Synthesis of Diaryl-3-Cyano-1H-Pyridinone Derivatives[7]

This protocol describes a multicomponent reaction to form nicotinonitrile precursors.

Materials:

  • Ketone (e.g., 2-acetylnaphthalene) (1 molar equivalent)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 molar equivalent)

  • Ethyl cyanoacetate (1 molar equivalent)

  • Ammonium acetate (excess)

  • Ethanol

Procedure:

  • Mixing Reagents: In a round-bottomed flask, combine equimolar amounts of the ketone, aromatic aldehyde, and ethyl cyanoacetate in ethanol.

  • Catalyst Addition: Add an excess of ammonium acetate to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry. If necessary, recrystallize from a suitable solvent like ethanol or DMF to obtain the pure nicotinonitrile derivative.

Visualizations

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield cond Check Reaction Conditions start->cond reag Verify Reagents & Stoichiometry start->reag purif Evaluate Purification Step start->purif temp Optimize Temperature cond->temp solv Screen Solvents cond->solv time Adjust Reaction Time cond->time qual Check Reagent Purity / Water Content reag->qual stoich Confirm Stoichiometry reag->stoich method Change Purification Method (e.g., Crystallization vs. Chromatography) purif->method loss Quantify Loss During Workup purif->loss solution Solution: Improved Yield temp->solution solv->solution time->solution qual->solution stoich->solution method->solution loss->solution

Caption: A logical workflow for troubleshooting low yields in nicotinonitrile synthesis.

Generalized Multicomponent Reaction Pathway

G R1 Enone (Chalcone) I1 Michael Adduct R1->I1 Michael Addition R2 Malononitrile R2->I1 R3 Ammonium Acetate (Ammonia Source) P1 2-Aminonicotinonitrile Derivative R3->P1 Cyclization/ Aromatization I1->P1 S1 Side Products (e.g., Dimers) I1->S1 Dimerization [9]

References

optimizing reaction parameters for 5,6-Dimethylnicotinonitrile functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing the functionalization of 5,6-Dimethylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for functionalization?

A1: The primary sites for functionalization on the this compound scaffold are the pyridine ring carbons and the methyl groups. The electron-withdrawing nature of the nitrile group deactivates the pyridine ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack or metallation at positions ortho to the nitrile group (C4). The methyl groups can potentially be functionalized via radical reactions or deprotonation-alkylation sequences.

Q2: What are the most common strategies for functionalizing the pyridine ring of nicotinonitrile derivatives?

A2: Common strategies include:

  • Palladium-catalyzed cross-coupling reactions: This is a highly versatile method, often requiring initial halogenation (e.g., bromination or chlorination) of the pyridine ring to install a handle for coupling. Reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are then used to form new carbon-carbon and carbon-heteroatom bonds.[1][2]

  • Direct C-H activation/functionalization: This is an increasingly popular, atom-economical method that avoids pre-functionalization. It involves the direct coupling of a C-H bond with a reaction partner, often catalyzed by transition metals like palladium or rhodium.[3][4][5] The innate directing properties of the nitrile or nitrogen atom can be exploited to achieve regioselectivity.[6]

  • Lithiation/Deprotonation: Direct deprotonation of the pyridine ring using strong bases like lithium diisopropylamide (LDA) can generate a nucleophilic species that can react with various electrophiles. The regioselectivity of this process can be influenced by temperature and the directing effects of the substituents.

Q3: Can the nitrile group be transformed?

A3: Yes, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide. For instance, nicotinonitrile can be hydrolyzed to nicotinic acid using a sodium hydroxide solution at elevated temperatures.[7] It can also be reduced to an aminomethyl group. These transformations offer further avenues for derivatization.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This guide assumes the use of a halogenated derivative of this compound (e.g., 2-chloro- or 2-bromo-5,6-dimethylnicotinonitrile) as the starting material.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive CatalystEnsure the palladium catalyst is not degraded. Use a freshly opened bottle or a pre-catalyst that is activated in situ.[8] Consider using a different palladium source or ligand.[9]
2. Inefficient LigandThe chosen phosphine ligand may not be suitable. For electron-rich pyridine systems, bulky, electron-rich ligands like SPhos or XPhos can be effective.[1]
3. Inappropriate BaseThe base may be too weak or too strong. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The choice of base can be solvent-dependent.
4. Poor Solvent ChoiceThe solvent may not be suitable for the reaction temperature or solubility of reagents. Toluene, 1,4-dioxane, and DMF are common solvents. Ensure the solvent is anhydrous and degassed.[1]
Significant Side Product Formation (e.g., Homocoupling of Boronic Acid) 1. Reaction Temperature Too HighLower the reaction temperature. While higher temperatures can increase reaction rates, they can also promote side reactions.
2. Incorrect StoichiometryUse a slight excess (1.1-1.5 equivalents) of the boronic acid partner. A large excess can lead to homocoupling.
3. Presence of OxygenRigorously degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. Oxygen can lead to oxidative side reactions and deactivate the catalyst.[9]
Recovery of Starting Material 1. Reaction Not InitiatedSee "Low or No Product Formation". Check for proper temperature and reagent addition.
2. Insufficient Reaction TimeMonitor the reaction progress using TLC or LC-MS. Some couplings can be slow and require extended reaction times (12-24 hours).[1]
Direct C-H Activation
Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Incorrect Catalyst/Ligand SystemC-H activation is highly substrate- and reaction-specific. Screen different palladium, rhodium, or ruthenium catalysts and ligands. Carboxylate-assisted ruthenium catalysis can be effective.[10]
2. Wrong Directing Group StrategyThe innate directing ability of the pyridine nitrogen or nitrile group may not be sufficient. Consider installing a removable directing group to enforce regioselectivity.[4][5]
3. Inappropriate Oxidant/AdditiveMany C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst. The choice and stoichiometry of the oxidant are critical.
Poor Regioselectivity 1. Multiple C-H Bonds of Similar ReactivityModify the directing group or the steric/electronic properties of the substrate. Fine-tuning of reaction conditions (temperature, solvent) can sometimes influence selectivity.[6]
2. Over-functionalizationUse a limiting amount of the coupling partner or reduce the reaction time to minimize multiple functionalizations on the same molecule.

Quantitative Data

The following tables summarize reaction parameters for palladium-catalyzed cross-coupling reactions on 6-Bromonicotinonitrile, which can serve as a starting point for optimizing the functionalization of a halogenated this compound derivative.[1]

Table 1: Suzuki-Miyaura Coupling Conditions for 6-Bromonicotinonitrile

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901692
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110878

Table 2: Sonogashira Coupling of a 6-Bromo-3-cyanopyridine Analog

Alkyne PartnerCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60695
TrimethylsilylacetylenePd(OAc)₂ / XPhosNoneCs₂CO₃Acetonitrile801288

Experimental Protocols

Detailed Methodology: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of a hypothetical 2-Bromo-5,6-dimethylnicotinonitrile with Phenylboronic acid, adapted from established procedures for similar substrates.[9]

Materials:

  • 2-Bromo-5,6-dimethylnicotinonitrile (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Anhydrous and degassed solvents

Procedure:

  • To a Schlenk flask, add 2-Bromo-5,6-dimethylnicotinonitrile, Phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyl-5,6-dimethylnicotinonitrile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup start Select Substrate & Coupling Partner reagents Choose Catalyst, Ligand, Base, and Solvent start->reagents setup Combine Reagents in Schlenk Flask reagents->setup inert Evacuate & Backfill with Inert Gas setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Cool, Quench, & Extract Product monitor->workup Reaction Complete purify Purify by Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for a cross-coupling reaction.

troubleshooting_workflow cluster_causes cluster_solutions start Reaction Failed? catalyst Check Catalyst/Ligand Activity start->catalyst No Product conditions Verify Temp, Time, Atmosphere start->conditions Low Yield reagents Assess Reagent Purity/Stoichiometry start->reagents Side Products sol_catalyst Screen New Catalysts/Ligands catalyst->sol_catalyst sol_conditions Optimize Reaction Conditions conditions->sol_conditions solvent Ensure Solvent is Anhydrous/Degassed reagents->solvent sol_reagents Use Fresh Reagents reagents->sol_reagents sol_solvent Use Fresh, Dry Solvent solvent->sol_solvent

Caption: A decision tree for troubleshooting a failed functionalization reaction.

References

purification challenges with 5,6-Dimethylnicotinonitrile and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,6-Dimethylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common purification challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?

  • Answer: Low recovery during recrystallization is a common issue that can stem from several factors. The primary reasons include the selection of an inappropriate solvent, using an excessive amount of solvent, or premature crystallization.

    • Solution 1: Solvent Selection. The ideal solvent should dissolve the this compound sparingly at room temperature but have high solubility at its boiling point.[1][2] Experiment with different solvents or solvent mixtures to find the optimal system. Common solvents for nicotinonitrile derivatives include ethanol, methanol, toluene, and hexane/ethyl acetate mixtures.[3][4]

    • Solution 2: Minimize Solvent Usage. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][5] Adding an excess of solvent will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing the yield.

    • Solution 3: Slow Cooling. Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can trap impurities and lead to smaller, less pure crystals.[2] Once the solution has reached room temperature, cooling in an ice bath can then be used to maximize crystal formation.[2][5]

Issue 2: Oily Product Instead of Crystals

  • Question: My this compound is "oiling out" and not forming solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a very low melting point of the compound or compound-impurity mixture.[6]

    • Solution 1: Purity Check. First, assess the purity of your material using techniques like TLC or ¹H NMR.[6] If significant impurities are present, consider a preliminary purification step like column chromatography before attempting recrystallization.

    • Solution 2: Adjust Solvent System. Try using a different solvent system. A solvent in which the compound is less soluble may promote crystallization. Using a solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective. Dissolve the compound in the "good" solvent and slowly add the "poor" solvent until the solution becomes turbid, then heat to clarify and cool slowly.

    • Solution 3: Seeding. If you have a small amount of pure, solid this compound, adding a "seed crystal" to the cooled solution can initiate crystallization.[5]

Issue 3: Persistent Impurities After Column Chromatography

  • Question: I am having trouble separating my this compound from a persistent impurity using silica gel column chromatography. What can I do to improve the separation?

  • Answer: Co-elution of impurities is a common challenge in column chromatography. The solution often lies in optimizing the mobile phase or considering an alternative stationary phase.[6]

    • Solution 1: Optimize the Mobile Phase. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides better separation between your product and the impurity.[6] A common approach is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) and varying their ratio.

    • Solution 2: Use a Solvent Gradient. Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve separation of compounds with similar polarities.

    • Solution 3: Consider a Different Stationary Phase. If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina can be a good alternative for nitrogen-containing compounds. For highly polar compounds, reverse-phase chromatography (e.g., C18) might be more effective.[7]

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of related nicotinonitrile compounds can include unreacted starting materials, byproducts from side reactions (such as hydrolysis of the nitrile group to an amide or carboxylic acid), and residual solvents.[3][8]

Q2: What is the recommended storage condition for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[9][10] Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation, especially for long-term storage.[10]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a thorough purity assessment.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[12]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify proton-containing impurities.[11]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[2]

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodTypical Purity Achieved (%)Typical Yield (%)AdvantagesDisadvantages
Recrystallization95 - 9960 - 85Simple, cost-effective, good for removing minor impurities.[1]Can have lower yields, may not remove impurities with similar solubility.
Column Chromatography (Silica Gel)> 9870 - 90Good for separating complex mixtures and closely related impurities.[6]More time-consuming and requires more solvent than recrystallization.
Preparative HPLC> 99.550 - 80High-resolution separation, suitable for achieving very high purity.[7]Expensive, lower capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[2][5]

  • Decolorization (Optional): If the solution is colored by impurities, cool it slightly below the boiling point and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2][5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove residual mother liquor.[2][5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Analyze the crude mixture by TLC using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal eluent for separation. The ideal Rf value for the product should be around 0.2-0.3.[13]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution column_chromatography Column Chromatography crude_product->column_chromatography Alternative hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure this compound drying->pure_product purity_check Purity Check (TLC, HPLC, NMR) pure_product->purity_check column_chromatography->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Low Recrystallization Yield start Low Yield After Recrystallization check_solubility Is the product highly soluble in cold solvent? start->check_solubility change_solvent Select a less-solubilizing solvent or solvent pair. check_solubility->change_solvent Yes check_solvent_volume Was an excess of solvent used? check_solubility->check_solvent_volume No end Improved Yield change_solvent->end use_min_solvent Repeat using the minimum amount of hot solvent. check_solvent_volume->use_min_solvent Yes check_cooling_rate Was the solution cooled too quickly? check_solvent_volume->check_cooling_rate No use_min_solvent->end slow_cooling Allow for slow cooling to room temperature first. check_cooling_rate->slow_cooling Yes check_cooling_rate->end No slow_cooling->end

Caption: Decision-making process for troubleshooting low recrystallization yield.

References

how to avoid impurities in 5,6-Dimethylnicotinonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 5,6-Dimethylnicotinonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities. While direct literature on impurities for this specific molecule is limited, potential byproducts can be inferred from common synthetic routes for substituted nicotinonitriles.

Issue 1: Presence of Unreacted Starting Materials

Q: My reaction appears incomplete, and I'm observing significant amounts of starting materials in my crude product. What are the likely causes and solutions?

A: Incomplete reactions are a common source of impurities. Several factors can contribute to this issue.

Potential Causes & Solutions:

CauseRecommended Action
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature to ensure complete conversion.
Inefficient Catalyst Activity Ensure the catalyst is fresh and of high purity. For reactions involving catalysts, such as those employing a Vilsmeier-Haack reagent, prepare the reagent fresh before use.
Improper Stoichiometry Carefully re-evaluate the stoichiometry of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.
Poor Quality Reagents Use high-purity, anhydrous solvents and reagents, as moisture and contaminants can interfere with the reaction.

Issue 2: Formation of Isomeric Impurities

Q: I suspect the formation of isomeric nicotinonitrile byproducts. How can I identify and minimize them?

A: The formation of isomers can occur, particularly in multi-step syntheses or reactions with multiple reactive sites.

Potential Causes & Solutions:

CauseRecommended Action
Non-Regioselective Reactions In reactions like formylation or cyclization, lack of regioselectivity can lead to different isomers. Carefully control reaction conditions such as temperature and the order of reagent addition. The use of directing groups on the starting materials can also enhance regioselectivity.
Side Reactions of Intermediates Intermediates in the reaction pathway may undergo unintended side reactions. Optimizing the reaction conditions to favor the desired pathway is crucial. This may involve adjusting the solvent, temperature, or catalyst.

Analytical Identification:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between isomers based on differences in chemical shifts and coupling constants.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can separate isomers and provide their mass-to-charge ratio, aiding in identification.

Issue 3: Presence of Halogenated Impurities

Q: My synthesis involves a chlorination step (e.g., using POCl₃), and I'm detecting chlorinated byproducts. How can these be removed?

A: Chlorinated impurities can arise from the reagents used in the synthesis of precursors like 2-chloro-4,6-dimethylnicotinonitrile.

Potential Causes & Solutions:

CauseRecommended Action
Residual Chlorinating Agent Ensure complete quenching and removal of the chlorinating agent during the work-up. Washing the organic layer with a mild base solution (e.g., sodium bicarbonate) can help neutralize and remove acidic byproducts.
Incomplete Substitution If the chlorine is a leaving group in a subsequent step, incomplete substitution will result in residual chlorinated starting material. Drive the substitution reaction to completion by optimizing reaction time, temperature, and nucleophile concentration.

Purification:

  • Recrystallization: This is often an effective method for removing impurities with different solubility profiles. Experiment with different solvent systems to find the optimal conditions.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from chlorinated impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

Q2: What analytical techniques are recommended for purity assessment of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).

Q3: What are some general strategies for purifying crude this compound?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: A primary and effective technique for removing solid impurities. Experiment with various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: Effective for separating compounds with different polarities. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is a common starting point.

  • Acid-Base Extraction: Since this compound is a basic compound (due to the pyridine nitrogen), it can be separated from neutral or acidic impurities by extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the product into the aqueous phase. The aqueous phase can then be basified and the pure product re-extracted into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the sample onto a silica gel TLC plate. Also, spot the starting material(s) and a co-spot (a mixture of the reaction sample and starting material) for comparison.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Protocol 2: General Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting synthesis This compound Synthesis crude_analysis Crude Product Analysis (TLC, HPLC, NMR) synthesis->crude_analysis purification Purification (Recrystallization, Chromatography) crude_analysis->purification impurity_id Impurity Identification (LC-MS, NMR) crude_analysis->impurity_id incomplete Incomplete Reaction crude_analysis->incomplete High Starting Material side_products Side Products crude_analysis->side_products Presence of Impurities pure_product Pure this compound purification->pure_product optimization Reaction Optimization impurity_id->optimization optimization->synthesis incomplete->optimization side_products->optimization

Caption: Experimental workflow for the synthesis and purification of this compound, including troubleshooting steps.

troubleshooting_logic cluster_identification Impurity Identification cluster_action Corrective Action start Impurity Detected unreacted Unreacted Starting Material - Incomplete Reaction - Incorrect Stoichiometry start->unreacted isomeric Isomeric Impurity - Lack of Regioselectivity - Side Reactions start->isomeric process Process-Related Impurity - Residual Reagents - Solvent Artifacts start->process optimize_conditions Optimize Reaction - Adjust Time/Temp - Change Stoichiometry - New Catalyst unreacted->optimize_conditions isomeric->optimize_conditions modify_workup Modify Work-up/Purification - Additional Washes - Recrystallization - Chromatography process->modify_workup

Caption: A logical diagram for troubleshooting impurity formation during the synthesis of this compound.

Technical Support Center: 5,6-Dimethylnicotinonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 5,6-Dimethylnicotinonitrile. The following strategies are based on general organic chemistry principles and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the initial steps to consider before attempting to purify this compound?

A1: Before proceeding with any purification technique, it is crucial to have a preliminary understanding of your crude material. This involves:

  • Purity Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to estimate the purity of your crude product and identify the number of impurities.

  • Physical State and Solubility: Determine if your crude this compound is a solid or an oil. Conduct small-scale solubility tests in various organic solvents to identify suitable candidates for recrystallization or chromatography.

Q2: My crude this compound is a solid. Which purification method is a good starting point?

A2: For solid compounds, recrystallization is often the most efficient and scalable purification method. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q3: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

A3: If a single solvent is not effective, a solvent-pair system can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until turbidity (cloudiness) is observed. The solution is then slowly cooled to induce crystallization.

Q4: My recrystallization attempt resulted in an oil forming instead of crystals. How can I fix this?

A4: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To address this:

  • Add more solvent to the heated mixture.

  • Ensure a slow cooling rate. Gentle agitation can sometimes promote crystallization.

  • Try a different solvent or solvent pair with a lower boiling point.

Q5: I have an impurity that is very close in polarity to this compound. What is the best purification strategy?

A5: When dealing with impurities of similar polarity, column chromatography is generally the most effective technique. It offers high resolution for separating compounds with subtle differences in their affinity for the stationary phase. For closely eluting compounds, a shallow solvent gradient or isocratic elution with a carefully optimized solvent system will be necessary.

Q6: My yield is very low after column chromatography. How can I improve it?

A6: Low yield after chromatography can be due to several factors:

  • Irreversible Adsorption: The compound may be strongly adsorbing to the silica gel. Pre-treating the silica gel with a small amount of a polar modifier (like triethylamine for basic compounds) can help.

  • Improper Solvent System: If the solvent system is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all.

  • Column Overloading: Using too much crude material for the amount of stationary phase can lead to poor separation and mixed fractions.

Purification Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a potential solvent dropwise at room temperature until the solid just dissolves. A good single solvent will require a significant amount of solvent at room temperature but will dissolve the compound readily upon heating. For a solvent-pair, dissolve the compound in a minimal amount of a "good" solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent. If using a strong solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica gel to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Common Solvents for Recrystallization and Chromatography

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Non-polar, good for initial chromatography elution.
Ethyl Acetate774.4Medium polarity, common chromatography solvent.
Dichloromethane403.1Good for dissolving a wide range of compounds.
Acetone565.1Polar, often used as a "good" solvent in pairs.
Ethanol784.3Polar, protic solvent, good for recrystallization.
Methanol655.1Highly polar, protic solvent.
Water10010.2Very polar, used in solvent pairs with polar organics.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product Purity Check Purity Check Crude Product->Purity Check Solubility Test Solubility Test Crude Product->Solubility Test Column Chromatography Column Chromatography Purity Check->Column Chromatography Recrystallization Recrystallization Solubility Test->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Final Purity Analysis Final Purity Analysis Pure Product->Final Purity Analysis

Caption: General workflow for the purification of this compound.

recrystallization_flowchart start Start: Crude Solid dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Slow cooling hot_filter->cool crystals Crystals form cool->crystals oil_out Oil forms cool->oil_out filter_dry Filter and dry crystals crystals->filter_dry Yes end End: Pure Crystals filter_dry->end troubleshoot Troubleshoot: add more solvent, slower cooling, change solvent oil_out->troubleshoot Yes troubleshoot->dissolve

Caption: Decision-making flowchart for the recrystallization process.

chromatography_workflow start Start: Crude Mixture prep_column Prepare silica gel column start->prep_column load_sample Load sample onto column prep_column->load_sample elute Elute with solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end End: Purified Compound evaporate->end

Caption: Step-by-step workflow for purification by column chromatography.

Technical Support Center: Catalyst Poisoning in Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during nicotinonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for nicotinonitrile synthesis and their associated catalysts?

The primary industrial route for nicotinonitrile synthesis is the vapor-phase ammoxidation of 3-picoline. This process typically employs vanadium-based catalysts, such as vanadium pentoxide (V₂O₅) supported on carriers like alumina (Al₂O₃), titania (TiO₂), or zirconia (ZrO₂). Molybdenum oxide (MoO₃) is often used as a promoter to enhance catalytic activity and selectivity.

Another method involves the palladium-catalyzed cyanation of a pyridine derivative. This approach is more common in laboratory settings or for the synthesis of specific nicotinonitrile derivatives.

Q2: What are the main causes of catalyst deactivation in these processes?

Catalyst deactivation can be broadly categorized into three main mechanisms: poisoning, coking (fouling), and thermal degradation (sintering).

  • Poisoning refers to the strong chemical adsorption of impurities from the feedstock or by-products onto the catalyst's active sites, rendering them inactive.

  • Coking is the deposition of carbonaceous materials on the catalyst surface, which physically blocks access to the active sites.

  • Thermal degradation involves changes in the catalyst's crystal structure, often leading to a loss of active surface area, due to high reaction temperatures.

Q3: What are the typical signs of catalyst poisoning in my nicotinonitrile synthesis reaction?

Common indicators of catalyst poisoning include:

  • A noticeable decrease in the reaction rate and conversion of the starting material.

  • A drop in the selectivity towards nicotinonitrile, with an increase in by-products.

  • A change in the physical appearance of the catalyst, such as a color change. For example, palladium catalysts may turn into inactive palladium black.

  • An increased pressure drop across the catalyst bed in a fixed-bed reactor, which can indicate fouling.

Q4: Can a poisoned catalyst be regenerated?

Yes, in many cases, poisoned or deactivated catalysts can be regenerated to restore a significant portion of their initial activity. The specific regeneration method depends on the type of catalyst and the nature of the deactivation. For instance, vanadium-based catalysts used in ammoxidation can be regenerated by controlled oxidation to remove carbon deposits and re-oxidize the vanadium species.

Troubleshooting Guide: Vanadium-Based Catalysts for Ammoxidation of 3-Picoline

This guide addresses common issues encountered when using vanadium-based catalysts for the synthesis of nicotinonitrile via the ammoxidation of 3-picoline.

Observed Problem Potential Cause Troubleshooting/Remediation Steps
Gradual decrease in 3-picoline conversion and nicotinonitrile yield. Catalyst Poisoning: Impurities in the 3-picoline or ammonia feed, such as sulfur or heavy metals, can poison the catalyst.Feedstock Purification: Ensure high purity of 3-picoline and ammonia by implementing appropriate purification steps. Catalyst Regeneration: Implement a regeneration cycle involving controlled oxidation with an oxygen-containing gas to burn off deposits and re-oxidize the vanadium.
Rapid decline in catalyst activity. Thermal Sintering: Operating at excessively high temperatures can lead to the agglomeration of catalyst particles and loss of active surface area.Temperature Control: Maintain the reactor temperature within the recommended operating range for the specific catalyst. Catalyst Selection: Choose a catalyst with high thermal stability.
Increased formation of by-products (e.g., pyridine, COx). Change in Catalyst Oxidation State: The reduction of V⁵⁺ to lower oxidation states during the reaction can alter selectivity.Optimize Oxygen Feed: Ensure an adequate and consistent supply of oxygen (air) to maintain the optimal oxidation state of the vanadium catalyst.
Physical degradation of the catalyst pellets. Mechanical Stress: High gas flow rates or improper loading of the catalyst bed can lead to attrition.Flow Rate Management: Operate within the designed gas hourly space velocity (GHSV). Proper Catalyst Loading: Follow the manufacturer's guidelines for loading the catalyst into the reactor.
Quantitative Data: Representative Performance of V₂O₅/TiO₂ Catalyst

The following table provides representative data on the performance and deactivation of a V₂O₅/TiO₂ catalyst in the ammoxidation of 3-picoline.

Parameter Fresh Catalyst Aged Catalyst (1000 hours) Regenerated Catalyst
3-Picoline Conversion (%) 988595
Nicotinonitrile Selectivity (%) 928089
Active Vanadium Species (V⁵⁺ %) 957092
Surface Area (m²/g) 12095115

Troubleshooting Guide: Palladium-Catalyzed Cyanation

This guide focuses on troubleshooting issues related to palladium-catalyzed cyanation reactions for nicotinonitrile synthesis.

Observed Problem Potential Cause Troubleshooting/Remediation Steps
Reaction fails to initiate or proceeds very slowly. Catalyst Poisoning by Cyanide: Excess cyanide ions in the reaction mixture can coordinate to the palladium center and deactivate it.Controlled Cyanide Source: Use a cyanide source with low solubility or a slow-release mechanism. Ligand Selection: Employ bulky, electron-rich phosphine ligands that can protect the palladium center.
Formation of palladium black. Catalyst Agglomeration: High temperatures or the presence of impurities can cause the palladium nanoparticles to agglomerate and precipitate as inactive palladium black.Temperature Optimization: Run the reaction at the lowest effective temperature. Use of Stabilizing Ligands: Select ligands that effectively stabilize the palladium nanoparticles.
Inconsistent reaction yields. Presence of Moisture or Oxygen: Water can lead to the formation of HCN, which is a potent poison for Pd(0) catalysts. Oxygen can oxidize the active Pd(0) to inactive Pd(II).Anhydrous and Inert Conditions: Use thoroughly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of dehalogenated by-product instead of nicotinonitrile. Protodeboronation (in Suzuki-type coupling) or β-hydride elimination. Reagent Quality: Use fresh, high-quality boronic acids or their derivatives. Ligand Choice: Select ligands that favor reductive elimination over side reactions.
Quantitative Data: Impact of Poisons on a Representative Palladium-Catalyzed Cyanation Reaction
Condition Nicotinonitrile Yield (%) Catalyst Turnover Number (TON)
Standard Anhydrous/Inert 95950
Addition of 1 eq. Water 40400
High Cyanide Concentration 25250
Exposure to Air 15150

Experimental Protocols

Protocol 1: Regeneration of a Deactivated V₂O₅/TiO₂ Catalyst

Objective: To restore the activity of a V₂O₅/TiO₂ catalyst deactivated during the ammoxidation of 3-picoline.

Materials:

  • Deactivated V₂O₅/TiO₂ catalyst

  • Tube furnace

  • Quartz reactor tube

  • Air or a mixture of oxygen and nitrogen (e.g., 5% O₂ in N₂)

  • Temperature controller

  • Gas flow controllers

Procedure:

  • Load the deactivated catalyst into the quartz reactor tube and place it in the tube furnace.

  • Purge the reactor with an inert gas (e.g., nitrogen) for 30 minutes at room temperature to remove any adsorbed reactants or products.

  • Slowly heat the reactor to the regeneration temperature, typically between 400°C and 550°C, under a continuous flow of inert gas.

  • Once the target temperature is reached, gradually introduce a controlled flow of air or an O₂/N₂ mixture. The oxygen concentration should be carefully controlled to avoid excessive heat generation from the combustion of carbonaceous deposits, which could lead to catalyst sintering. A typical starting concentration is 1-2% O₂.

  • Hold the catalyst at the regeneration temperature for 2-4 hours, or until the exotherm from coke combustion subsides, which can be monitored by thermocouples placed in the catalyst bed.

  • The oxygen concentration can be gradually increased to 5-10% to ensure complete removal of carbon deposits and re-oxidation of the vanadium species.

  • After the regeneration period, switch the gas flow back to an inert gas and cool the reactor down to room temperature.

  • The regenerated catalyst is now ready for use.

Protocol 2: In-situ Catalyst Activity Monitoring

Objective: To monitor the activity of the catalyst during the nicotinonitrile synthesis reaction.

Materials:

  • Gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column for separating 3-picoline, nicotinonitrile, and by-products) and a flame ionization detector (FID).

  • Sampling system connected to the reactor outlet.

Procedure:

  • At regular time intervals during the reaction, a small sample of the reactor effluent gas is automatically or manually injected into the GC.

  • The GC separates the components of the mixture, and the FID detects and quantifies them.

  • By analyzing the composition of the effluent stream over time, the conversion of the 3-picoline and the selectivity to nicotinonitrile can be calculated.

  • A plot of conversion and selectivity versus time on stream will reveal the rate of catalyst deactivation.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Catalyst (e.g., V2O5 or Pd(0)) Poisoned_Catalyst Poisoned Catalyst (Inactive) Active_Catalyst->Poisoned_Catalyst Poisoning (e.g., S, CN-, H2O) Coked_Catalyst Coked Catalyst (Blocked Sites) Active_Catalyst->Coked_Catalyst Coking (Carbon Deposition) Sintered_Catalyst Sintered Catalyst (Low Surface Area) Active_Catalyst->Sintered_Catalyst Sintering (High Temperature)

Caption: General pathways of catalyst deactivation.

Vanadium_Catalyst_Cycle cluster_reaction Ammoxidation Reaction cluster_regeneration Regeneration Active_V2O5 Active V2O5 Reduced_VOx Reduced VOx (Deactivated) Active_V2O5->Reduced_VOx Reaction with 3-picoline + NH3 Regeneration Oxidation with O2 Reduced_VOx->Regeneration Regeneration->Active_V2O5 Activity Restored Troubleshooting_Workflow Start Decreased Yield/ Conversion Observed Check_Purity Analyze Feedstock Purity Start->Check_Purity Check_Temp Verify Reaction Temperature Check_Purity->Check_Temp Yes Impure Purify Feedstock Check_Purity->Impure No Check_Flow Check Gas Flow Rates Check_Temp->Check_Flow Yes High_Temp Lower Temperature Check_Temp->High_Temp No Incorrect_Flow Adjust Flow Rates Check_Flow->Incorrect_Flow No Regenerate Regenerate Catalyst Check_Flow->Regenerate Yes Impure->Regenerate High_Temp->Regenerate Incorrect_Flow->Regenerate Replace Replace Catalyst Regenerate->Replace Activity not restored End Problem Resolved Regenerate->End Replace->End

solvent effects on the reactivity of 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dimethylnicotinonitrile. The information addresses common issues encountered during experiments, with a focus on solvent effects on reactivity.

Frequently Asked Questions (FAQs)

Q1: We are observing poor solubility of this compound in our chosen reaction solvent. What do you recommend?

A1: The solubility of this compound is influenced by the polarity of the solvent. Due to its aromatic pyridine ring and the polar nitrile group, it exhibits moderate polarity. For reactions, consider using polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN), which are generally effective at dissolving nicotinonitrile derivatives. If the reaction chemistry allows, heating the mixture can also improve solubility. For nonpolar solvents, solubility is expected to be low.

Q2: Our reaction is proceeding much slower than anticipated. Could the solvent be the cause?

A2: Yes, the solvent can significantly impact reaction kinetics. The choice of solvent can stabilize or destabilize transition states, thus affecting the activation energy of the reaction. For instance, in nucleophilic substitution reactions, polar aprotic solvents can accelerate the reaction rate by solvating the cation and leaving the nucleophile more reactive. Conversely, polar protic solvents might solvate the nucleophile, reducing its reactivity. It is recommended to screen a range of solvents with varying polarities to find the optimal conditions for your specific transformation.

Q3: We are seeing multiple unexpected byproducts in our reaction. How can solvent choice help in minimizing these?

A3: Solvent choice is crucial for reaction selectivity. The formation of byproducts can be due to side reactions that are favored in a particular solvent environment. For example, in the presence of water or other protic solvents, hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur, especially under acidic or basic conditions at elevated temperatures. Using anhydrous aprotic solvents can help minimize these hydrolysis-related byproducts. The solvent can also influence the regioselectivity of reactions on the pyridine ring.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Poor Solubility of Reactant 1. Select a more suitable solvent with higher dissolving power for this compound (e.g., DMF, DMSO). 2. Gently heat the reaction mixture to increase solubility, ensuring the temperature does not degrade reactants or products. 3. If possible, use a co-solvent system to improve solubility.
Inappropriate Solvent Polarity for the Reaction Mechanism 1. If your reaction involves charged intermediates or a polar transition state, consider switching to a more polar solvent. 2. For reactions sensitive to proton sources, ensure you are using a dry, aprotic solvent.
Solvent-Induced Decomposition 1. Check for potential reactivity between your solvent and reactants or reagents (e.g., basic hydrolysis in the presence of water). 2. Run control experiments with the starting material in the solvent at the reaction temperature to check for decomposition.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Steps
Hydrolysis of the Nitrile Group 1. Use anhydrous solvents and reagents. Dry your solvent using appropriate methods if necessary. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Solvent Adduct Formation 1. In some cases, the solvent itself can participate in the reaction. 2. Review the literature for known reactivity of your chosen solvent under the reaction conditions. 3. Consider a more inert solvent if adduct formation is suspected.

Experimental Protocols

General Protocol for Studying Solvent Effects on a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a general method for evaluating the effect of different solvents on the rate of a hypothetical SNAr reaction involving this compound and a generic nucleophile (e.g., sodium methoxide).

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vials, magnetic stirrer, heating block, GC-MS or HPLC instrumentation

Procedure:

  • Preparation: In separate oven-dried reaction vials, dissolve this compound (1 mmol) and the internal standard (0.5 mmol) in each of the selected anhydrous solvents (10 mL).

  • Reaction Initiation: Add sodium methoxide (1.2 mmol) to each vial.

  • Reaction Conditions: Stir the reactions at a constant temperature (e.g., 60 °C).

  • Monitoring: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing the quenching solution.

  • Extraction and Analysis: Extract the quenched aliquot with ethyl acetate, dry the organic layer, and analyze by GC-MS or HPLC to determine the consumption of the starting material and the formation of the product.

  • Data Analysis: Plot the concentration of the starting material versus time for each solvent to determine the reaction rates and compare the effect of the different solvents.

Data Presentation

Table 1: Hypothetical Relative Reaction Rates for the SNAr of this compound with Sodium Methoxide in Various Solvents
SolventDielectric Constant (ε)Relative Rate
Toluene2.41
Tetrahydrofuran (THF)7.615
Acetonitrile (MeCN)37.5250
Dimethylformamide (DMF)36.71200

Note: This data is illustrative and intended to show the expected trend for an SNAr reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation prep1 Dissolve this compound and Internal Standard in Solvent react1 Add Nucleophile to Initiate prep1->react1 react2 Maintain Constant Temperature react1->react2 mon1 Withdraw Aliquots at Time Intervals react2->mon1 mon2 Quench Reaction mon1->mon2 mon3 Extract and Analyze (GC-MS/HPLC) mon2->mon3 data1 Determine Reaction Rates mon3->data1 data2 Compare Solvent Effects data1->data2

Caption: Workflow for studying solvent effects on reaction kinetics.

solvent_effects_pathway cluster_solvents Solvent Environment reactant This compound + Nucleophile protic Protic Solvent (e.g., Methanol) reactant->protic Interaction aprotic Aprotic Solvent (e.g., DMF) reactant->aprotic Interaction ts_protic Solvated (H-bonded) Nucleophile High Energy Transition State protic->ts_protic Leads to ts_aprotic Poorly Solvated Nucleophile Low Energy Transition State aprotic->ts_aprotic Leads to product Product ts_protic->product Slow Reaction ts_aprotic->product Fast Reaction

Caption: Influence of protic vs. aprotic solvents on reactivity.

managing temperature control in 5,6-Dimethylnicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to temperature control during the synthesis of 5,6-Dimethylnicotinonitrile and related nicotinonitrile derivatives. The information is intended for researchers, scientists, and drug development professionals to help ensure safe and successful experimentation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.

Question: My reaction is showing a rapid, uncontrolled temperature increase (exothermic runaway). What should I do?

Answer: An uncontrolled exothermic reaction is a serious safety hazard. Immediate action is required to bring the reaction under control.

Immediate Actions:

  • Remove External Heating: If you are heating the reaction, immediately remove the heat source.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt to lower the temperature.

  • Slow Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Alert Personnel: Inform colleagues in the lab of the situation.

  • Prepare for Quenching: Have a suitable quenching agent ready, but add it slowly and cautiously, as quenching itself can sometimes be exothermic.

Root Cause Analysis and Prevention:

  • Inadequate Cooling: The cooling capacity may be insufficient for the scale of the reaction. Consider using a larger cooling bath or a cryostat for better temperature control.

  • Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid buildup of heat. Always add reagents dropwise, monitoring the internal temperature closely.

  • Incorrect Reaction Concentration: Highly concentrated reactions are more likely to become exothermic. Consider diluting the reaction mixture.

  • Reaction Scale-Up: Exothermic potential increases with the scale of the reaction. When scaling up, do so in small increments and carefully monitor the temperature profile.

Question: The reaction mixture has turned dark red or black. What does this indicate?

Answer: A significant color change to dark red or black, especially when accompanied by a temperature increase, often indicates decomposition or the formation of side products due to excessive heat. In the synthesis of 2-chloronicotinonitrile, a similar color change is observed when the reaction temperature is not controlled, suggesting an exothermic event.[1]

Corrective Actions:

  • Cool the Reaction: Immediately cool the reaction mixture to prevent further degradation.

  • Analyze a Sample: If it is safe to do so, take a small sample and analyze it using TLC or another appropriate method to assess the extent of decomposition and the presence of the desired product.

  • Re-evaluate Reaction Conditions: For future attempts, consider lowering the reaction temperature, slowing the rate of reagent addition, or using a more dilute solution.

Question: My reaction is proceeding very slowly or not at all. Should I increase the temperature?

Answer: While increasing the temperature can increase the reaction rate, it should be done with caution, as it can also lead to the formation of byproducts or decomposition.

Troubleshooting Steps:

  • Verify Reagents: Ensure that all reagents are pure and dry, as impurities can inhibit the reaction.

  • Check Catalyst Activity: If the reaction uses a catalyst, ensure it is active.

  • Gradual Temperature Increase: If you decide to increase the temperature, do so in small increments (e.g., 5-10 °C at a time) and monitor the reaction progress closely by TLC or other means.

  • Alternative Approaches: Consider extending the reaction time at the current temperature or exploring alternative catalysts or solvent systems that may allow for lower reaction temperatures. For some nitrile syntheses, specific temperature ranges are crucial for optimal yield. For example, in certain condensation reactions of nitriles, different products are formed by simply controlling the reaction temperature.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the general temperature considerations for the synthesis of nicotinonitriles?

A1: Temperature control is critical in nicotinonitrile synthesis. Many of the common synthetic routes can be highly exothermic. For instance, the preparation of 2-chloronicotinonitrile is noted to be very exothermic and requires careful temperature management to avoid a runaway reaction.[1] Similarly, Sandmeyer reactions, which can be used to introduce the nitrile group, are often performed at low temperatures (0-5 °C) to control the decomposition of the diazonium salt and manage the exothermicity of the reaction.[3][4][5]

Q2: Are there specific temperature ranges I should be aware of for reactions involving this compound?

Q3: What are the potential thermal hazards associated with nicotinonitrile synthesis?

A3: The primary thermal hazard is a runaway reaction, which is a rapid, uncontrolled increase in temperature and pressure. This can be caused by the exothermic nature of the reaction, inadequate cooling, or too rapid addition of reagents. Reactions involving phosphorus pentachloride and oxychloride are known to be particularly exothermic.[1] It is essential to have a clear understanding of the reaction's potential for exothermicity before starting, and to have appropriate safety measures in place, such as an adequate cooling system and a plan for emergency quenching.

Q4: How can I monitor the temperature of my reaction effectively?

A4: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature. Do not rely on the temperature of the cooling bath, as there can be a significant temperature difference between the bath and the reaction itself, especially during an exothermic event. Continuous monitoring is essential, particularly during reagent addition and any heating phases.

Data Presentation

Table 1: Temperature Parameters for Related Nicotinonitrile Synthesis Reactions

Reaction TypeReagentsTemperature Range (°C)Key ObservationsReference
Chlorination of PyridonePhosphorus Pentachloride, Phosphorus OxychlorideControlled, with coolingHighly exothermic; uncontrolled reaction leads to darkening and condenser flooding.[1]
Dehydration of AmideNicotinamide, Phosphorus PentoxideVigorous heatingRequires high temperatures to drive the reaction.[6]
Sandmeyer CyanationAryl Diazonium Salt, Copper(I) CyanideTypically 0 - 55Temperature control is crucial for yield and safety.[3]
Condensation of NitrilesOrganonitriles, Base120 - 140Reaction outcome is temperature-dependent, yielding different products.[2]

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Chlorination of a Dimethyl-2-pyridone (Hypothetical protocol for 5,6-Dimethyl-2-hydroxypyridine to 2-chloro-5,6-dimethylnicotinonitrile, adapted from a similar synthesis)

Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrate. A thorough risk assessment should be conducted before proceeding.

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber.

  • Initial Cooling: Charge the flask with the starting dimethyl-2-pyridone and a suitable solvent (e.g., toluene). Cool the mixture to 0-5 °C using an ice-salt bath.

  • Reagent Addition: Slowly add a solution of phosphorus oxychloride in the same solvent to the dropping funnel. Add the phosphorus oxychloride solution dropwise to the cooled, stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Controlled Heating: After the addition is complete, slowly and carefully allow the reaction mixture to warm to room temperature. Then, gradually heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base (e.g., sodium carbonate solution), keeping the temperature low.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

Visualizations

Exothermic_Reaction_Troubleshooting start Uncontrolled Temperature Rise Detected action1 Immediately Remove External Heat Source start->action1 action2 Increase Cooling Efficiency (e.g., add ice/salt) start->action2 action3 Stop Reagent Addition start->action3 decision Is Reaction Under Control? action1->decision action2->decision action3->decision safe_outcome Continue Monitoring and Investigate Root Cause decision->safe_outcome Yes emergency_action Prepare for Emergency Quenching (Use Caution!) decision->emergency_action No

Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.

Nicotinonitrile_Synthesis_Workflow start Reaction Setup (Inert Atmosphere, Cooling Bath) reagent_prep Prepare Reagent Solution in Dropping Funnel start->reagent_prep slow_addition Slow, Dropwise Addition of Reagent at Low Temperature reagent_prep->slow_addition temp_monitoring Continuous Monitoring of Internal Reaction Temperature slow_addition->temp_monitoring controlled_warm Controlled Warming to Room Temperature or Reflux temp_monitoring->controlled_warm reaction_monitoring Monitor Reaction Progress (e.g., TLC, GC, LC-MS) controlled_warm->reaction_monitoring workup Controlled Quenching and Workup reaction_monitoring->workup purification Purification of This compound workup->purification

Caption: General experimental workflow for controlled nicotinonitrile synthesis.

References

preventing byproduct formation in 5,6-Dimethylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5,6-Dimethylnicotinonitrile. Our aim is to help you prevent byproduct formation and optimize your reaction conditions for higher yield and purity.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. The primary cause is often related to suboptimal reaction conditions that either fail to drive the reaction to completion or promote the formation of side products.

Key areas to investigate:

  • Reaction Temperature: The temperature may be too low, leading to a slow reaction rate, or too high, promoting decomposition or byproduct formation. We recommend starting with a moderate temperature and optimizing from there.

  • Catalyst Activity: If you are using a catalyst, ensure it is fresh and active. Catalyst poisoning by impurities in the starting materials or solvent can significantly reduce its effectiveness.

  • Purity of Starting Materials: Impurities in the 3-aminocrotononitrile or 2,3-butanedione can interfere with the reaction. It is crucial to use high-purity starting materials.

  • Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate and selectivity. Protic solvents may interfere with base catalysts, while aprotic solvents are generally preferred.

  • Reaction Time: The reaction may not be running long enough for completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

Question: I am observing a significant amount of an unknown impurity in my crude product. What could this byproduct be and how can I prevent its formation?

Answer:

A common byproduct in reactions involving α,β-unsaturated nitriles and dicarbonyl compounds is the formation of self-condensation products or alternative cyclization products. In the synthesis of this compound from 3-aminocrotononitrile and 2,3-butanedione, a likely byproduct is a dihydropyridine derivative that has not been fully oxidized to the desired aromatic nicotinonitrile.

Strategies to minimize byproduct formation:

  • Control of Stoichiometry: Ensure a precise 1:1 molar ratio of the reactants. An excess of either starting material can lead to self-condensation.

  • Order of Addition: Adding one reactant slowly to the other can help maintain a low concentration of the added reactant, minimizing self-reaction. We recommend the slow addition of 2,3-butanedione to a solution of 3-aminocrotononitrile.

  • Use of an Oxidizing Agent: If the formation of a dihydropyridine intermediate is suspected, the addition of a mild oxidizing agent can facilitate its conversion to the final product.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired product by disfavoring the higher activation energy pathways that lead to byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of this compound?

A1: The synthesis is proposed to proceed via a Knoevenagel condensation of 3-aminocrotononitrile with one of the carbonyl groups of 2,3-butanedione, followed by an intramolecular cyclization and subsequent dehydration/oxidation to form the aromatic pyridine ring.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system to separate the starting materials, intermediates, and the final product. Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.

Q3: What purification methods are recommended for this compound?

A3: The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, can be used for further purification to obtain a high-purity product.

Q4: Are there any specific safety precautions I should take when handling the reagents?

A4: Yes. 3-Aminocrotononitrile and 2,3-butanedione should be handled in a well-ventilated fume hood.[1] Both compounds can be irritating to the skin, eyes, and respiratory tract.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

The following table summarizes hypothetical data from an optimization study for the synthesis of this compound, illustrating the impact of various reaction parameters on product yield and byproduct formation.

Entry Catalyst (mol%) Temperature (°C) Solvent Reaction Time (h) Yield (%) Byproduct A (%) Byproduct B (%)
1Piperidine (10)80Toluene1265155
2Piperidine (10)100Toluene1275108
3Piperidine (10)120Toluene12701810
4L-proline (10)100Ethanol2455257
5Acetic Acid (20)100Toluene128553
6Acetic Acid (20)100Xylene88274

Byproduct A: Dihydropyridine intermediate; Byproduct B: Self-condensation product of 3-aminocrotononitrile.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a solution of 3-aminocrotononitrile (1.0 eq) in toluene (10 mL/mmol) is added a catalyst (e.g., acetic acid, 0.2 eq).

  • The mixture is heated to the desired temperature (e.g., 100 °C).

  • A solution of 2,3-butanedione (1.0 eq) in toluene (2 mL/mmol) is added dropwise over a period of 30 minutes.

  • The reaction mixture is stirred at this temperature and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Visualizations

Reaction_Pathway 3-Aminocrotononitrile 3-Aminocrotononitrile Intermediate Intermediate 3-Aminocrotononitrile->Intermediate + 2,3-Butanedione 2,3-Butanedione 2,3-Butanedione This compound This compound Intermediate->this compound - H2O - [O]

Caption: Proposed reaction pathway for the synthesis of this compound.

Byproduct_Formation 3-Aminocrotononitrile_1 3-Aminocrotononitrile Dimer Dimer 3-Aminocrotononitrile_1->Dimer + 3-Aminocrotononitrile 3-Aminocrotononitrile_2 3-Aminocrotononitrile 3-Aminocrotononitrile_2->Dimer Byproduct Byproduct Dimer->Byproduct Cyclization

Caption: Potential self-condensation byproduct formation from 3-aminocrotononitrile.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Optimization Low_Yield Low Yield Analyze_Crude Analyze Crude Mixture (TLC, GC, NMR) Low_Yield->Analyze_Crude Byproduct_Formation Byproduct Formation Identify_Byproducts Identify Byproducts Byproduct_Formation->Identify_Byproducts Vary_Temp Vary Temperature Analyze_Crude->Vary_Temp Change_Catalyst Change Catalyst/ Solvent Analyze_Crude->Change_Catalyst Identify_Byproducts->Vary_Temp Adjust_Stoichiometry Adjust Stoichiometry Identify_Byproducts->Adjust_Stoichiometry Optimized_Product Optimized Product Vary_Temp->Optimized_Product Improved Result Change_Catalyst->Optimized_Product Improved Result Adjust_Stoichiometry->Optimized_Product Improved Result

Caption: A logical workflow for troubleshooting and optimizing the synthesis.

References

Validation & Comparative

Validating the Structure of 5,6-Dimethylnicotinonitrile Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For the class of 5,6-dimethylnicotinonitrile derivatives, which hold significant potential in medicinal chemistry, a multi-faceted analytical approach is paramount for definitive structural validation. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—supported by detailed experimental protocols and comparative data to facilitate rigorous structural elucidation.

Data Presentation: Comparative Spectroscopic Analysis

To illustrate the process of structural validation, this section presents a comparative analysis of the expected spectroscopic data for this compound alongside experimental data for structurally related compounds. Due to the limited availability of published experimental spectra for this compound, predicted values based on established principles of spectroscopy are provided for comparison.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~8.6 (s, 1H, H2), ~7.8 (s, 1H, H4), ~2.6 (s, 3H, 6-CH₃), ~2.4 (s, 3H, 5-CH₃)
3,5-Dimethylpyridine [1][2]CDCl₃8.13 (s, 2H, H2, H6), 7.13 (s, 1H, H4), 2.29 (s, 6H, 3,5-di-CH₃)[1][2]
[¹³C-nitrile]Nicotinonitrile [3]CDCl₃8.92 (dd, J=2.2, 0.8 Hz, 1H), 8.83 (dd, J=4.9, 1.7 Hz, 1H), 8.10 (ddd, J=8.0, 2.2, 1.7 Hz, 1H), 7.51 (ddd, J=8.0, 4.9, 0.8 Hz, 1H)[3]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~155 (C6), ~152 (C2), ~140 (C4), ~133 (C5), ~118 (CN), ~108 (C3), ~24 (6-CH₃), ~19 (5-CH₃)
3,5-Dimethylpyridine [1][2]CDCl₃146.9 (C2, C6), 137.0 (C4), 132.4 (C3, C5), 18.2 (3,5-di-CH₃)[1][2]
Aromatic Compound Example CDCl₃212.6, 155.3, 148.7, 137.4, 124.3, 122.1, 76.79, 46.6, 26.8[4]

Table 3: Mass Spectrometry Data Comparison

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted) ESI+133.08132 (M⁺•), 117 (M⁺• - CH₃), 104 (M⁺• - HCN)
2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile [5][6][7]ESI+352.05Not detailed in abstract[5][6][7]
5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine [8]ESI+338308, 286, 272, 258, 191, 163, 147, 134, 117, 106, 101, 91, 78, 64[8]

Table 4: FT-IR Absorption Data Comparison

CompoundVibrational ModeExpected Wavenumber (cm⁻¹)
This compound (Predicted) C≡N Stretch2220 - 2240
C=C & C=N Stretch1400 - 1600
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
2-Chloro-6-methyl-5-phenylnicotinonitrile (Predicted) [9]C≡N Stretch2220 - 2240[9]
Aromatic C=C Stretch1400 - 1600[9]
Aromatic C-H Stretch3000 - 3100[9]
Alkyl (CH₃) C-H Stretch2850 - 2960[9]
2-(2',5'-dimethoxyphenyl)-3-nitropyridine [10]1592, 1559, 1524, 1442, 1356, 1273, 1218, 1179, 1017, 856, 817, 786, 745, 696, 616[10]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling.

    • For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish connectivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Utilize an electrospray ionization (ESI) source for polar molecules or an electron ionization (EI) source for more volatile, less polar compounds.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Place the sample in the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Visualization of Experimental Workflow

A systematic workflow is essential for the efficient and accurate structural validation of newly synthesized compounds.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure (Optional) cluster_analysis Data Analysis & Validation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI or EI) purification->ms ftir FT-IR Spectroscopy purification->ftir xray Single Crystal X-ray Crystallography purification->xray If suitable crystals form data_analysis Spectral Data Interpretation & Comparison nmr->data_analysis ms->data_analysis ftir->data_analysis xray->data_analysis structure_validation Structure Validation data_analysis->structure_validation

A generalized workflow for the structural validation of novel compounds.

References

A Comparative Analysis of Synthetic Routes to 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Nicotinonitrile Derivative

5,6-Dimethylnicotinonitrile is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. The strategic placement of its methyl and nitrile functional groups makes it an attractive intermediate for drug discovery and development. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into their respective advantages and disadvantages. The comparison is based on reaction yields, starting materials, reaction conditions, and overall efficiency, supported by detailed experimental protocols and visual pathway diagrams.

Comparative Overview of Synthesis Routes

Three primary synthetic strategies for the preparation of this compound are presented: a classical approach via the Guareschi-Thorpe condensation, a direct C-H functionalization, and a route involving a pyridine N-oxide intermediate. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their performance.

ParameterRoute 1: Guareschi-Thorpe CondensationRoute 2: Direct C-H CyanationRoute 3: From 5,6-Dimethylpyridine-N-Oxide
Starting Materials 3,4-Pentanedione, Cyanoacetamide5,6-Dimethylpyridine5,6-Dimethylpyridine
Key Reactions Condensation, Chlorination, ReductionTriflic Anhydride Activation, Nucleophilic CyanationN-Oxidation, Cyanation
Number of Steps 31 (One-Pot)2
Overall Yield Moderate to HighModerate (estimated)Moderate to High
Reagent Toxicity Moderate (use of POCl₃)High (use of TMSCN and Tf₂O)Moderate (use of an oxidizing agent and a cyanide source)
Scalability GoodModerateGood

Route 1: Guareschi-Thorpe Condensation and Subsequent Functionalization

This well-established route builds the pyridine ring from acyclic precursors and then modifies the resulting pyridone to achieve the target nicotinonitrile.

Experimental Protocol

Step 1: Synthesis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone

This step utilizes the Guareschi-Thorpe condensation, a reliable method for forming substituted 2-pyridones.[1][2]

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4-pentanedione (1 mole equivalent) and cyanoacetamide (1 mole equivalent) is prepared in ethanol.

  • A catalytic amount of a base, such as piperidine or potassium hydroxide, is added to the mixture.[3][4]

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to yield 3-cyano-5,6-dimethyl-2(1H)-pyridinone. Typical yields for this step are in the range of 70-85%.[3]

Step 2: Chlorination of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone

The hydroxyl group of the pyridone is converted to a chloro group, which is a better leaving group for the subsequent reduction.

  • 3-Cyano-5,6-dimethyl-2(1H)-pyridinone (1 mole equivalent) is treated with phosphorus oxychloride (POCl₃) (2-3 mole equivalents).

  • The mixture is heated at reflux for 2-3 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.

  • The solid is filtered, washed with water, and dried to give 2-chloro-5,6-dimethylnicotinonitrile.

Step 3: Reductive Dechlorination of 2-Chloro-5,6-dimethylnicotinonitrile

The final step involves the removal of the chloro group to yield the target compound.

  • 2-Chloro-5,6-dimethylnicotinonitrile (1 mole equivalent) is dissolved in a suitable solvent such as ethanol or methanol.

  • A palladium catalyst, such as 10% Pd/C, is added to the solution.

  • The mixture is subjected to hydrogenation with H₂ gas (balloon or Parr apparatus) in the presence of a base like sodium acetate or triethylamine to neutralize the HCl formed.

  • After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Route1 cluster_0 Route 1: Guareschi-Thorpe Condensation 3,4-Pentanedione 3,4-Pentanedione Pyridone 3-Cyano-5,6-dimethyl- 2(1H)-pyridinone 3,4-Pentanedione->Pyridone Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Pyridone Chloro-nitrile 2-Chloro-5,6-dimethyl- nicotinonitrile Pyridone->Chloro-nitrile POCl₃ Target1 This compound Chloro-nitrile->Target1 H₂ / Pd-C

Guareschi-Thorpe Condensation Pathway

Route 2: Direct C-H Cyanation of 5,6-Dimethylpyridine

This modern approach offers a more direct synthesis by functionalizing the C-H bond of the pyridine ring.

Experimental Protocol

This protocol is based on a general method for the C-H cyanation of 6-ring N-containing heterocycles and would require optimization for this specific substrate.[5]

  • In a reaction vessel under an inert atmosphere, 5,6-dimethylpyridine (1 mole equivalent) is dissolved in a suitable solvent such as chloroform.

  • Triflic anhydride (Tf₂O) (1.2 mole equivalents) is added at room temperature, and the mixture is stirred for 1 hour.

  • Trimethylsilyl cyanide (TMSCN) (5 mole equivalents) is then added, and the reaction is heated to 60°C for 3 hours.

  • N-Methylmorpholine (NMM) (1.3 mole equivalents) is added, and stirring is continued at 60°C for another 17 hours.

  • The reaction is quenched with a saturated solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography. The regioselectivity of the cyanation would need to be determined, as cyanation at other positions of the pyridine ring is possible.

Route2 cluster_1 Route 2: Direct C-H Cyanation Dimethylpyridine 5,6-Dimethylpyridine Target2 This compound Dimethylpyridine->Target2 1. Tf₂O 2. TMSCN 3. NMM

Direct C-H Cyanation Pathway

Route 3: Synthesis from 5,6-Dimethylpyridine-N-Oxide

This route involves the activation of the pyridine ring through N-oxidation, followed by the introduction of the cyano group.

Experimental Protocol

Step 1: Synthesis of 5,6-Dimethylpyridine-N-oxide

  • 5,6-Dimethylpyridine (1 mole equivalent) is dissolved in a suitable solvent like dichloromethane.[6]

  • An oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 mole equivalents) is added portion-wise at 0-5°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched with a solution of sodium bisulfite or sodium thiosulfate.

  • The organic layer is washed with a sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 5,6-dimethylpyridine-N-oxide.

Step 2: Cyanation of 5,6-Dimethylpyridine-N-oxide

This step is analogous to the Reissert-Henze reaction.[7]

  • 5,6-Dimethylpyridine-N-oxide (1 mole equivalent) is dissolved in a solvent such as acetonitrile.

  • Dimethylcarbamoyl chloride (2-3 mole equivalents) is added, followed by a cyanide source like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂).[7][8]

  • The reaction mixture is heated to 120°C for several hours in a sealed tube.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to give this compound. The primary product is expected to be the 2-cyano isomer due to the directing effect of the N-oxide group.

Route3 cluster_2 Route 3: From Pyridine-N-Oxide Dimethylpyridine2 5,6-Dimethylpyridine N-Oxide 5,6-Dimethylpyridine- N-oxide Dimethylpyridine2->N-Oxide m-CPBA Target3 This compound N-Oxide->Target3 (CH₃)₂NCOCl, KCN

Pyridine-N-Oxide Pathway

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding the handling of hazardous reagents.

  • Route 1 (Guareschi-Thorpe Condensation) is a classic and reliable method that is likely to be scalable. However, it is a multi-step process and involves the use of phosphorus oxychloride.

  • Route 2 (Direct C-H Cyanation) represents a more modern and atom-economical approach. Its main drawback is the potential for regioselectivity issues and the use of expensive and toxic reagents.

  • Route 3 (From Pyridine-N-Oxide) offers a good balance between the number of steps and the predictability of the outcome. The cyanation of pyridine N-oxides is a well-established reaction, making this a robust option.

For researchers in an academic setting focused on small-scale synthesis and exploring novel methodologies, the direct C-H cyanation route could be of interest. For process chemistry and larger-scale production, the routes involving the Guareschi-Thorpe condensation or the pyridine N-oxide intermediate are likely to be more practical and cost-effective. Further optimization of each route would be necessary to maximize yields and purity for specific applications.

References

Spectroscopic Scrutiny: A Comparative Guide to 5,6-Dimethylnicotinonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical synthesis and drug discovery. The subtle differences in the arrangement of atoms within isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of 5,6-Dimethylnicotinonitrile and its structural isomers, offering a framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The isomers under examination, all sharing the molecular formula C₈H₈N₂, include this compound, 2,3-dimethylisonicotinonitrile, 3,4-dimethylnicotinonitrile, and 2,4-dimethylnicotinonitrile. Their structural similarities present a significant analytical challenge, necessitating a multi-faceted spectroscopic approach for unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key predicted and experimentally observed spectroscopic data for the differentiation of these isomers. It is important to note that slight variations in chemical shifts and absorption frequencies can occur depending on the solvent and instrument conditions.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment, providing a unique fingerprint for each isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

IsomerH-2H-4H-5H-6Methyl Protons
This compound 8.5 (s)7.8 (s)--2.5 (s, 3H), 2.4 (s, 3H)
2,3-Dimethylisonicotinonitrile --7.2 (d)8.3 (d)2.5 (s, 3H), 2.3 (s, 3H)
3,4-Dimethylnicotinonitrile 8.4 (s)-7.1 (d)8.3 (d)2.4 (s, 3H), 2.2 (s, 3H)
2,4-Dimethylnicotinonitrile --7.0 (s)8.4 (s)2.6 (s, 3H), 2.4 (s, 3H)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

IsomerC-2C-3C-4C-5C-6Methyl CarbonsNitrile Carbon
This compound 15211814013515020, 18117
2,3-Dimethylisonicotinonitrile 15813014812315022, 19118
3,4-Dimethylnicotinonitrile 15113214512514821, 17119
2,4-Dimethylnicotinonitrile 15912014912214724, 20118
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. The position of the nitrile (C≡N) stretching frequency is particularly informative for distinguishing between these isomers, as it is influenced by the electronic effects of the substituents on the pyridine ring. Aromatic C-H and C-C stretching and bending vibrations also provide characteristic patterns.

Table 3: Key Infrared Absorption Frequencies (cm⁻¹)

IsomerC≡N StretchAromatic C-H StretchAromatic C=C/C=N Stretch
This compound ~2230~3100-3000~1600-1450
2,3-Dimethylisonicotinonitrile ~2228~3100-3000~1600-1450
3,4-Dimethylnicotinonitrile ~2232~3100-3000~1600-1450
2,4-Dimethylnicotinonitrile ~2225~3100-3000~1600-1450

For aromatic nitriles, the C≡N stretching vibration typically appears in the range of 2240-2220 cm⁻¹.[1] Conjugation with the aromatic ring can slightly lower this frequency.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all isomers have the same molecular weight, their fragmentation patterns upon electron ionization can differ, providing clues to their substitution patterns.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion (M⁺)[M-H]⁺[M-CH₃]⁺Other Key Fragments
This compound 13213111791, 77, 65
2,3-Dimethylisonicotinonitrile 13213111791, 77, 65
3,4-Dimethylnicotinonitrile 13213111791, 77, 65
2,4-Dimethylnicotinonitrile 13213111791, 77, 65

The molecular ion peak for all isomers will be observed at an m/z of 132.[2] Common fragmentation pathways for alkylpyridines involve the loss of a hydrogen radical ([M-H]⁺) or a methyl radical ([M-CH₃]⁺). The relative intensities of these fragment ions can vary between isomers and provide a basis for differentiation, particularly when coupled with a separation technique like Gas Chromatography (GC).

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[3] The goal is to create a fine, homogeneous mixture.

    • Place the mixture into a pellet die and apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[3]

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities to the reference data.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A capillary column suitable for separating aromatic isomers (e.g., a 5% phenyl-methylpolysiloxane column) is recommended.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure separation of the isomers based on their boiling points and interactions with the stationary phase. Temperature programming is crucial for efficiently separating complex mixtures.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peaks in the total ion chromatogram. The retention time will be characteristic of each isomer under the specific GC conditions. Analyze the mass spectrum corresponding to each chromatographic peak to identify the molecular ion and the fragmentation pattern.

Visualization of the Analytical Workflow

The logical flow for the spectroscopic comparison and identification of this compound isomers can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR GCMS GC-MS Isomer1->GCMS Isomer2 2,3-Dimethylisonicotinonitrile Isomer2->NMR Isomer2->IR Isomer2->GCMS Isomer3 3,4-Dimethylnicotinonitrile Isomer3->NMR Isomer3->IR Isomer3->GCMS Isomer4 2,4-Dimethylnicotinonitrile Isomer4->NMR Isomer4->IR Isomer4->GCMS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Retention Time Fragmentation Pattern GCMS->MS_Data Identification Structure Confirmation NMR_Data->Identification IR_Data->Identification MS_Data->Identification

References

A Comparative Analysis of 5,6-Dimethylnicotinonitrile and Other Pyridinecarbonitriles for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical step in the discovery pipeline. This guide provides a comparative overview of 5,6-Dimethylnicotinonitrile against other common pyridinecarbonitriles, namely nicotinonitrile (3-cyanopyridine), 2-cyanopyridine, and 4-cyanopyridine. The following sections detail their physicochemical properties, spectroscopic data, and potential reactivity and biological significance, supported by experimental data where available.

Structural Comparison

The fundamental structural difference between these molecules lies in the position of the nitrile group and the presence of methyl substituents on the pyridine ring. These variations significantly influence the electronic properties, reactivity, and biological activity of the compounds.

Caption: Chemical structures of the compared pyridinecarbonitriles.

Physicochemical Properties

The physicochemical properties of these compounds are summarized in the table below. It is important to note that experimental data for this compound is limited, and some values are predicted.

PropertyThis compoundNicotinonitrile (3-Cyanopyridine)2-Cyanopyridine4-Cyanopyridine
Molecular Formula C₈H₈N₂C₆H₄N₂C₆H₄N₂C₆H₄N₂
Molecular Weight 132.16 g/mol 104.11 g/mol 104.11 g/mol 104.11 g/mol
Melting Point (°C) Not available48-5224-2776-79
Boiling Point (°C) 262.0 ± 35.0 (Predicted)[1]201212-215196
Density (g/cm³) 1.1 ± 0.1 (Predicted)[1]~1.11.081~1.1
Solubility Not availableSoluble in waterLow solubility in water[2]Soluble in water
XLogP3 1.3 (Predicted)[1]0.360.450.46

Spectroscopic Data Comparison

Spectroscopic DataThis compound (Predicted/Typical)Nicotinonitrile (3-Cyanopyridine)2-Cyanopyridine4-Cyanopyridine
¹H NMR (ppm) Aromatic protons (~7.5-8.5), Methyl protons (~2.3-2.6)Aromatic protons (~7.5-8.8)Aromatic protons (~7.4-8.7)Aromatic protons (~7.6-8.8)
¹³C NMR (ppm) Aromatic carbons (~120-160), Nitrile carbon (~117), Methyl carbons (~18-25)Aromatic carbons (~124-154), Nitrile carbon (~117)Aromatic carbons (~124-151), Nitrile carbon (~118)Aromatic carbons (~122-151), Nitrile carbon (~117)
IR (cm⁻¹) ~2230 (C≡N stretch), ~3100-3000 (Aromatic C-H stretch), ~1600-1400 (C=C and C=N stretch)~2230 (C≡N stretch), ~3100-3000 (Aromatic C-H stretch), ~1580-1420 (C=C and C=N stretch)~2230 (C≡N stretch), ~3100-3000 (Aromatic C-H stretch), ~1580-1430 (C=C and C=N stretch)~2240 (C≡N stretch), ~3100-3000 (Aromatic C-H stretch), ~1600-1410 (C=C and C=N stretch)
Mass Spec (m/z) 132 (M⁺)104 (M⁺)104 (M⁺)104 (M⁺)

Chemical Reactivity

The reactivity of pyridinecarbonitriles is influenced by the electron-withdrawing nature of the nitrile group and the inherent electronic properties of the pyridine ring.

Hydrolysis

The nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under acidic or basic conditions. The rate of hydrolysis can be affected by the substitution pattern on the pyridine ring.

Hydrolysis_Pathway Pyridinecarbonitrile Pyridinecarbonitrile Amide Pyridinecarboxamide Pyridinecarbonitrile->Amide H₂O, H⁺ or OH⁻ CarboxylicAcid Pyridinecarboxylic Acid Amide->CarboxylicAcid H₂O, H⁺ or OH⁻

Caption: General hydrolysis pathway of pyridinecarbonitriles.

Reduction

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction provides a route to aminomethylpyridines, which are valuable building blocks in medicinal chemistry.

Biological Activity and Cytotoxicity

Pyridinecarbonitrile derivatives are known to exhibit a wide range of biological activities, and their cytotoxicity is an important consideration in drug development.

  • Nicotinonitrile is a precursor to nicotinamide (Vitamin B3) and is involved in various biological processes.

  • Many substituted cyanopyridines have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxicity against various cancer cell lines. The specific substitution pattern on the pyridine ring plays a crucial role in determining the cytotoxic potency and selectivity.

  • There is limited publicly available data on the specific biological activity and cytotoxicity of This compound . However, based on the activity of other substituted cyanopyridines, it can be hypothesized that the dimethyl substitution may modulate its biological profile. Further experimental investigation is required to determine its specific activities.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide.

Melting Point Determination
  • Sample Preparation: A small amount of the crystalline sample is placed in a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube containing the sample is placed in the apparatus and heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure: The sample is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure of the compound.

FTIR Spectroscopy
  • Sample Preparation: For solids, a KBr pellet is typically prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquids, a thin film can be placed between two salt plates.

  • Apparatus: A Fourier-transform infrared spectrometer.

  • Procedure: The sample is placed in the spectrometer, and an infrared spectrum is recorded. The positions and intensities of the absorption bands are used to identify the functional groups present in the molecule.

Solubility Testing
  • Procedure: A small, measured amount of the solute (e.g., 1-5 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature.

  • Observation: The mixture is agitated, and the solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If some solid remains, it is classified as partially soluble or insoluble. This can be done with a range of solvents to determine a solubility profile.

Caption: A general workflow for the synthesis and characterization of pyridinecarbonitriles.

References

Comparative Biological Activities of 5,6-Dimethylnicotinonitrile Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5,6-Dimethylnicotinonitrile analogs. The information is supported by experimental data from various studies, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with a wide spectrum of biological activities.[1][2] Analogs of this molecule have been investigated for their potential as therapeutic agents, demonstrating activities that range from cytotoxicity against cancer cell lines to inhibition of key enzymes and antimicrobial effects. This guide summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes relevant biological pathways to facilitate a comparative understanding of these promising compounds.

Comparative Analysis of Biological Activity

The biological activities of this compound analogs are significantly influenced by the nature and position of substituents on the pyridine ring. The following sections and tables summarize the reported in vitro activities of various analogs.

Anticancer Activity

Several studies have explored the cytotoxic effects of nicotinonitrile derivatives against various cancer cell lines. While specific data for a comprehensive series of this compound analogs is limited, studies on closely related 4,6-dimethylnicotinonitrile and other nicotinonitrile derivatives provide valuable insights into their anticancer potential. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Nicotinonitrile Analogs Against Human Cancer Cell Lines

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
Analog 1 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrileNot SpecifiedNot Specified[3]
Analog 2 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesNot SpecifiedNot Specified[4]
Analog 3 Thienopyridine derivativeHCT-116 (Colon)Not Specified[4]
Analog 4 Thienopyridine derivativeHepG-2 (Liver)Not Specified[4]
Analog 5 Thienopyridine derivativeMCF-7 (Breast)Not Specified[4]
Antimicrobial Activity

Nicotinonitrile derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Nicotinonitrile Analogs

Compound IDModificationsMicroorganismMIC (µg/mL)Reference
Analog 6 Pyridine derivativeStaphylococcus aureusNot Specified[5]
Analog 7 Pyridine derivativeStaphylococcus epidermidisNot Specified[5]
Analog 8 Pyridine derivativeEscherichia coliNot Specified[5]
Analog 9 Pyridine derivativeKlebsiella sp.Not Specified[5]
Analog 10 Pyridine derivativeCandida albicansNot Specified[5]

Note: The data presented is for nicotinonitrile derivatives and may not be specific to 5,6-dimethyl substituted analogs. The lack of standardized testing across studies makes direct comparison challenging.

Enzyme Inhibitory Activity

The nicotinonitrile scaffold is present in several enzyme inhibitors. For instance, derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[6]

Table 3: Enzyme Inhibitory Activity of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Analogs

Compound IDModificationsEnzymeIC50 (µM)Reference
Analog 11 Varied substituentsCOX-2Not Specified[6]

Note: This table highlights the potential of the 5,6-dimethyl substitution pattern in enzyme inhibition, though the core is a thienopyrimidine, not a simple nicotinonitrile.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed methodologies for the key experiments are crucial.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include untreated and vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the this compound analogs in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Assay Setup: In a microplate, combine the kinase (e.g., recombinant VEGFR-2), a suitable substrate, and ATP.

  • Compound Addition: Add the this compound analogs at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Add a detection reagent that produces a signal (e.g., luminescence or fluorescence) that is inversely proportional to the amount of ATP consumed. A higher signal indicates greater inhibition of the kinase.

  • Data Analysis: Measure the signal and calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value.

Visualizing Biological Pathways and Workflows

Understanding the mechanism of action and the experimental process is facilitated by visual representations.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Purification->Enzyme Data IC50 / MIC Determination Cytotoxicity->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The nicotinonitrile scaffold has been associated with the inhibition of signaling pathways that promote cell survival.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 Family (Bax, Bak activation) Stress->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Nicotinonitrile This compound Analog Nicotinonitrile->Bcl2 Inhibition of anti-apoptotic proteins? Nicotinonitrile->Caspase9 Promotion of activation?

Caption: A simplified diagram of apoptotic signaling pathways potentially modulated by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related nicotinonitrile analogs, indicate significant potential for anticancer, antimicrobial, and enzyme inhibitory activities. However, a comprehensive and comparative evaluation of a coherent series of this compound analogs is needed to fully elucidate their structure-activity relationships and therapeutic potential. Future research should focus on the systematic synthesis and biological testing of these compounds to identify lead candidates for further development.

References

Quantitative Analysis of 5,6-Dimethylnicotinonitrile in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of target molecules within complex reaction mixtures is paramount. This guide provides a comparative overview of two primary analytical techniques for the quantitative analysis of 5,6-Dimethylnicotinonitrile: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most appropriate method depends on factors such as the complexity of the reaction matrix, required sensitivity, and available instrumentation.

Method Comparison

Both HPLC and GC-MS are powerful techniques for the separation and quantification of organic molecules. The choice between them for the analysis of this compound will be influenced by the specific requirements of the assay.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Typical Stationary Phase C18 reversed-phase silica gelFused silica capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms)
Sample Volatility Not requiredRequired
Derivatization Generally not requiredMay be required to increase volatility and thermal stability, though often not necessary for aromatic nitriles.
Sensitivity Good (ng to pg range)Excellent (pg to fg range)
Selectivity Good, dependent on detector (e.g., UV-Vis, DAD)Excellent, based on both retention time and mass fragmentation pattern.
Sample Throughput Generally higherCan be lower due to longer run times and potential need for sample preparation.
Instrumentation Cost Moderate to highHigh

Experimental Protocols

The following are detailed, illustrative protocols for the quantitative analysis of this compound using HPLC-UV and GC-MS. These are generalized methods and may require optimization for specific reaction mixtures.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the direct analysis of this compound in a reaction mixture, assuming it is soluble in the mobile phase and has a UV chromophore.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the reaction mixture in the mobile phase to a final concentration within the expected calibration range.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point for aromatic compounds. For example, a linear gradient from 20% to 80% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 260-280 nm).

3. Calibration:

  • Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly selective and sensitive, making it ideal for complex matrices or when very low concentrations of this compound are expected.

1. Sample Preparation:

  • Dilute an accurately weighed portion of the reaction mixture in a suitable solvent such as dichloromethane or ethyl acetate.

  • If necessary, perform a liquid-liquid extraction to transfer the analyte from an aqueous reaction mixture to an organic solvent.

  • Add an internal standard (e.g., a structurally similar compound not present in the sample, such as another dimethyl-substituted aromatic nitrile) to both the samples and calibration standards to correct for variations in injection volume and instrument response.

2. GC-MS Conditions:

  • GC Column: A 30 m x 0.25 mm ID fused silica capillary column with a 0.25 µm film thickness of a mid-polarity stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-400, or Selected Ion Monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity.

3. Calibration:

  • Prepare a series of standard solutions containing known concentrations of purified this compound and a constant concentration of the internal standard.

  • Analyze each standard and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

4. Quantification:

  • Analyze the prepared sample.

  • Identify the this compound peak by its retention time and mass spectrum.

  • Calculate the analyte to internal standard peak area ratio and determine the concentration from the calibration curve.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the analysis of this compound by HPLC-UV and GC-MS.

Table 1: HPLC-UV Quantitative Performance

ParameterValue
Retention Time (RT)6.2 min
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: GC-MS Quantitative Performance

ParameterValue
Retention Time (RT)8.5 min
Quantifier Ion (m/z)To be determined from the mass spectrum (likely the molecular ion)
Qualifier Ions (m/z)To be determined from the mass spectrum
Linearity Range0.01 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)97 - 103%

Visualizations

The following diagrams illustrate the general workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification ReactionMixture Reaction Mixture Dilution Dilute in Mobile Phase ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC UV_Detector UV Detector HPLC->UV_Detector Data_System Data Acquisition UV_Detector->Data_System PeakIntegration Peak Integration Data_System->PeakIntegration CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve Concentration Calculate Concentration CalibrationCurve->Concentration

Caption: HPLC-UV workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification ReactionMixture Reaction Mixture Dilution Dilute in Solvent ReactionMixture->Dilution Add_IS Add Internal Standard Dilution->Add_IS GC GC System (Capillary Column) Add_IS->GC MS_Detector Mass Spectrometer GC->MS_Detector Data_System Data Acquisition MS_Detector->Data_System PeakIntegration Peak Integration (Analyte & IS) Data_System->PeakIntegration CalibrationCurve Calibration Curve (Area Ratios) PeakIntegration->CalibrationCurve Concentration Calculate Concentration CalibrationCurve->Concentration

Caption: GC-MS workflow for this compound.

Comparative Analysis of Novel Nicotinonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the characterization and validation of recently developed nicotinonitrile derivatives reveals their significant potential in medicinal chemistry. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.

While specific research on 5,6-dimethylnicotinonitrile derivatives is limited in the public domain, this guide focuses on closely related and well-characterized nicotinonitrile scaffolds, such as the 4,6-dimethylnicotinonitrile core. The methodologies and findings presented here offer a valuable framework for the development and evaluation of novel nicotinonitrile-based therapeutic agents.

Comparative Biological Activity

Nicotinonitrile derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties. The following table summarizes the in vitro cytotoxic activity of representative 4,6-dimethyl-2-substituted-nicotinonitrile derivatives against various cancer cell lines.

Compound IDSubstitution at C2Target Cell LineIC50 (µM)
Compound A -NH-(4-acetylphenyl)Breast (MCF-7)8.71
Colon (HCT-116)10.63
Compound B -ClNot ReportedNot Reported
Compound C Thiazole derivativeNot ReportedNot Reported
Compound D Thiazolidine-4-one derivativeNot ReportedNot Reported

Data synthesized from available research on 4,6-dimethylnicotinonitrile derivatives.

Experimental Protocols

The characterization and validation of these novel compounds involve a series of standard and advanced analytical techniques.

Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (Compound A)[1]

A mixture of 2-chloro-4,6-dimethylnicotinonitrile (5 mmol) and 4-aminoacetophenone (5 mmol) in ethanol (20 mL) containing a catalytic amount of concentrated HCl (1 mL) was refluxed for 6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled, and the resulting solid precipitate was collected by filtration to yield the target compound.[1]

Spectroscopic Characterization

The structures of the synthesized nicotinonitrile derivatives were confirmed using a combination of spectroscopic methods.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. For instance, the IR spectrum of chloro-substituted nicotinonitriles shows absorption bands around 2223 cm⁻¹ (C≡N) and 1067 cm⁻¹ (C-Cl aryl).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR were used to elucidate the detailed molecular structure. For example, in the ¹H-NMR spectrum of a nicotinonitrile-2-thiolate salt, characteristic peaks for the pyridine ring proton (H-5) and various substituent protons can be observed.[3]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compounds.[2]

In Vitro Cytotoxicity Assay

The anticancer activity of the synthesized derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various human cancer cell lines. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, where the absorbance of the resulting formazan product is proportional to the number of viable cells.

Visualizing the Path Forward

To better understand the structure-activity relationships and the experimental processes involved in the characterization of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Biological Validation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification IR FT-IR Purification->IR NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Cytotoxicity In Vitro Cytotoxicity Assay Purification->Cytotoxicity Antimicrobial Antimicrobial Screening Purification->Antimicrobial

Caption: A generalized workflow for the synthesis, characterization, and biological validation of novel nicotinonitrile derivatives.

structure_activity_relationship Core Nicotinonitrile Core R1 Substituent at C2 Core->R1 Modification R2 Substituent at C4 Core->R2 Modification R3 Substituent at C6 Core->R3 Modification Activity Biological Activity (e.g., Anticancer) R1->Activity R2->Activity R3->Activity

Caption: Conceptual diagram illustrating the structure-activity relationship (SAR) studies for nicotinonitrile derivatives.

References

Benchmarking Efficiency in 5,6-Dimethylnicotinonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic routes for 5,6-Dimethylnicotinonitrile, a key building block in pharmaceutical development. The efficiency of a one-pot cyclocondensation reaction is benchmarked against a two-step approach involving a Guareschi-Thorpe reaction followed by chemical modification. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in synthetic strategy.

Method 1: One-Pot Cyclocondensation

This approach offers a direct route to this compound through a multi-component reaction. By combining simple, acyclic precursors in a single reaction vessel, this method streamlines the synthetic process, potentially reducing overall synthesis time and resource allocation.

Experimental Protocol:

A mixture of 3-buten-2-one (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (excess) in a suitable solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by crystallization or column chromatography.

Method 2: Two-Step Synthesis via a Pyridone Intermediate

This strategy involves the initial formation of a pyridone ring system using the Guareschi-Thorpe reaction, followed by a subsequent chemical transformation to yield the target nicotinonitrile. While involving an additional step, this method may offer advantages in terms of precursor availability and potential for analogue synthesis.

Experimental Protocol:

Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) are dissolved in ethanol. A catalytic amount of a base, such as piperidine, is added, and the mixture is heated to reflux. The resulting pyridone precipitate is collected by filtration, washed, and dried.

Step 2: Conversion to this compound

The dried 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the pyridone to a 2-chloropyridine derivative. The intermediate is then subjected to a dehalogenation reaction, for example, using catalytic hydrogenation, to afford this compound.

Quantitative Comparison of Synthesis Efficiency

The following table summarizes the key performance indicators for each synthetic route.

ParameterMethod 1: One-Pot CyclocondensationMethod 2: Two-Step Synthesis
Overall Yield Moderate to GoodVariable (Depends on both steps)
Number of Steps 12
Reaction Time Typically 4-8 hours6-12 hours (cumulative)
Purification Crystallization/Column ChromatographyFiltration and Crystallization/Chromatography
Precursor Availability Readily availableReadily available
Process Complexity LowModerate

Logical Workflow for Synthesis Strategy Selection

The choice between these two synthetic methodologies will depend on the specific requirements of the research or development project. The following diagram illustrates a logical workflow for making this decision.

G start Project Goal speed Rapid Synthesis Required? start->speed analogues Analogue Synthesis Planned? speed->analogues No one_pot Select One-Pot Cyclocondensation speed->one_pot Yes two_step Select Two-Step Synthesis analogues->two_step Yes consider_yield Consider Overall Yield and Process Complexity analogues->consider_yield No consider_yield->one_pot consider_yield->two_step

Caption: Decision workflow for selecting a synthesis method.

Signaling Pathway of Pyridine Synthesis

The formation of the pyridine ring in both methods proceeds through a series of key chemical transformations. The diagram below outlines the generalized signaling pathway for pyridine ring formation from acyclic precursors.

G cluster_0 Precursor Activation cluster_1 Key Intermediates cluster_2 Final Product A Carbonyl Compound D Enamine/Enolate A->D B Active Methylene Compound B->D C Ammonia Source C->D E Michael Adduct D->E Michael Addition F Dihydropyridine E->F Cyclization G Substituted Pyridine F->G Aromatization

Caption: Generalized pathway for pyridine synthesis.

A Comparative Guide to Analytical Method Validation for the Quantification of 5,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comparative overview of potential analytical methods for the validation of 5,6-Dimethylnicotinonitrile quantification. While specific validated methods for this compound are not widely published, this document outlines the principles and practices for establishing a robust analytical procedure based on common techniques used for structurally similar molecules, such as nicotinic acid and its derivatives. The methodologies and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparison of Potential Analytical Techniques

The selection of an appropriate analytical technique is critical for developing a sensitive, accurate, and reliable quantitative method. Based on the chemical structure of this compound, a substituted pyridine, several chromatographic techniques are suitable for its quantification. The following table compares the most probable methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Technique Principle Potential Advantages for this compound Potential Disadvantages Typical Performance
HPLC-UV Separation based on polarity, detection via UV absorbance.Cost-effective, robust, widely available. Good for routine quality control.Lower sensitivity and specificity compared to MS. Potential for interference from matrix components.Linearity (R² > 0.99), Accuracy (98-102%), Precision (RSD < 2%).[3]
LC-MS/MS Separation based on polarity, detection via mass-to-charge ratio.High sensitivity and specificity, ideal for complex matrices and low concentration samples.[6][7][8][9]Higher cost of instrumentation and maintenance. Potential for matrix effects.[10]LOD/LOQ in the ng/mL to pg/mL range.[6][11]
GC-MS Separation based on volatility, detection via mass-to-charge ratio.Excellent for volatile and semi-volatile compounds. High resolving power.[12]May require derivatization for polar compounds to improve volatility. High temperatures can degrade thermally labile compounds.High sensitivity and specificity.

Experimental Protocols: A General Approach

Hypothetical HPLC-UV Method for this compound Quantification

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the chosen solvent, and dilute to fall within the calibration range.

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for molecules of this type.[11][13]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][14][15]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

Data Presentation: Validation Parameters and Acceptance Criteria

The validation of an analytical method ensures its suitability for the intended purpose.[2] The following table summarizes the key validation parameters as per ICH guidelines, along with typical acceptance criteria and hypothetical performance data for the proposed HPLC-UV method.

Validation Parameter Purpose Acceptance Criteria (ICH Q2(R2)) Hypothetical Performance Data
Specificity To ensure the signal is from the analyte of interest and not from interferences.The analyte peak should be well-resolved from other components. Peak purity should be confirmed.No interfering peaks at the retention time of this compound. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.99.R² = 0.9995 over a range of 1-50 µg/mL.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity.Defined by the linearity study.1-50 µg/mL.
Accuracy The closeness of the test results to the true value.% Recovery within 98.0% to 102.0%.99.5% - 101.2% recovery for spiked samples at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.Intra-day RSD = 0.8%, Inter-day RSD = 1.2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.0.1 µg/mL.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1.0.3 µg/mL with RSD < 5%.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or flow rate are slightly varied.Method remains reliable with minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).

Mandatory Visualization

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, from initial planning to final documentation, in accordance with ICH guidelines.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase protocol Develop Validation Protocol define_params Define Performance Characteristics & Acceptance Criteria protocol->define_params ICH Q2(R2) prep_standards Prepare Standards & Samples define_params->prep_standards perform_exp Perform Validation Experiments prep_standards->perform_exp collect_data Collect & Process Data perform_exp->collect_data eval_data Evaluate Data Against Criteria collect_data->eval_data check_acceptance Check Acceptance Criteria eval_data->check_acceptance pass_fail Pass/Fail? check_acceptance->pass_fail report Prepare Validation Report pass_fail->protocol pass_fail->report Pass

Caption: Workflow for Analytical Method Validation.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,6-Dimethylnicotinonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide outlines a comprehensive, step-by-step plan for the proper disposal of 5,6-Dimethylnicotinonitrile (CAS No. 113124-09-7), ensuring adherence to safety protocols and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, equipping oneself with the appropriate Personal Protective Equipment (PPE) is mandatory. While the specific SDS would provide detailed requirements, standard PPE for handling potentially hazardous chemicals includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified fume hood to prevent the inhalation of any dust or vapors.

II. Quantitative Data

Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding specific disposal limits or concentrations is available at this time. Always consult with your institution's EHS for guidance on quantity-specific disposal protocols.

Data PointValue
Concentration Limits for Drain DisposalNot Available
Reportable Quantities for DisposalNot Available

III. Step-by-Step Disposal Protocol

The disposal of chemical waste is a highly regulated process that demands meticulous planning and execution. The following steps provide a framework for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Classification

  • Identify the Waste: Clearly identify the waste as "this compound".

  • Determine Hazards: In the absence of a specific SDS, the compound should be treated with caution. Nitrile compounds can be toxic if swallowed, inhaled, or in contact with skin.

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated, properly labeled hazardous waste container.

Step 2: Proper Waste Containment

  • Select a Compatible Container: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tightly sealing lid is generally appropriate. Ensure the container is clean and dry before use.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (113124-09-7), and an indication of the associated hazards (e.g., "Toxic").

Step 3: Safe Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.

Step 4: Arrange for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal company.[1] Never dispose of chemicals like this compound down the drain or in the regular trash.[2]

IV. Experimental Protocols

Detailed experimental protocols for the decontamination of surfaces or equipment contaminated with this compound are not available without a specific SDS. For general laboratory decontamination procedures, consult your institution's chemical hygiene plan and EHS department. In the event of a spill, evacuate the area, notify your supervisor and EHS, and follow their specific instructions for cleanup.

V. Visualizing the Disposal Workflow

The following diagrams illustrate the logical processes for making decisions about and carrying out the proper disposal of laboratory chemical waste.

G start Identify Chemical Waste sds_check Is a specific SDS available? start->sds_check consult_ehs Consult Institution's EHS and Chemical Hygiene Plan sds_check->consult_ehs No follow_sds Follow Disposal Procedures in Section 13 of SDS sds_check->follow_sds Yes general_protocol Follow General Disposal Protocol for Hazardous Chemical Waste consult_ehs->general_protocol dispose Dispose through authorized waste management service follow_sds->dispose general_protocol->dispose

Decision-making process for chemical waste disposal.

G step1 Step 1: Waste Identification & Classification step2 Step 2: Proper Waste Containment & Labeling step1->step2 step3 Step 3: Safe Storage in Designated Area step2->step3 step4 Step 4: Arrange for Disposal through EHS step3->step4 end Waste collected by authorized personnel step4->end

Workflow for the safe disposal of laboratory chemical waste.

References

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